Product packaging for 4-Chloro-2-(trifluoromethyl)benzoic acid(Cat. No.:CAS No. 142994-09-0)

4-Chloro-2-(trifluoromethyl)benzoic acid

Cat. No.: B115455
CAS No.: 142994-09-0
M. Wt: 224.56 g/mol
InChI Key: RKZXXMAQKMOZLK-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzoic acid is a versatile chemical building block prized in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a trifluoromethyl group on a chloro-substituted benzene ring, makes it a valuable precursor for synthesizing more complex, bioactive molecules . Trifluoromethylated compounds are of significant interest in the development of pharmaceuticals and agrochemicals, as the CF₃ group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This acid serves as a key intermediate in the synthesis of various promising compounds. Notably, related benzoic acid derivatives functionalized with chloro, nitro, and trifluoromethyl groups are established precursors for 8-nitro-1,3-benzothiazin-4-ones, a leading class of antituberculosis drug candidates such as BTZ043 and PBTZ169 (Macozinone) that have progressed to clinical trials . These agents target the essential mycobacterial enzyme DprE1, demonstrating the critical role such benzoic acid intermediates play in developing novel therapeutic mechanisms of action . The demand for this specialty acid is driven by ongoing innovation in life sciences R&D, particularly in North America, where it is used in the synthesis of high-value compounds for drug development and crop protection solutions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3O2 B115455 4-Chloro-2-(trifluoromethyl)benzoic acid CAS No. 142994-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZXXMAQKMOZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378755
Record name 4-Chloro-2-(trifluoromethyl)benzoic acid
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Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-09-0
Record name 4-Chloro-2-(trifluoromethyl)benzoic acid
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Record name 4-Chloro-2-(trifluoromethyl)benzoic acid
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Record name 4-Chloro-2-(trifluoromethyl)benzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis and purification, and discusses its known applications. The information is presented to support researchers, scientists, and professionals in drug development and other chemical synthesis endeavors.

Chemical Identity and Properties

This compound, with the CAS number 142994-09-0 , is a substituted aromatic carboxylic acid.[1] The presence of both a chlorine atom and a trifluoromethyl group on the benzoic acid ring significantly influences its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 142994-09-0[1]
Molecular Formula C₈H₄ClF₃O₂[1]
Molecular Weight 224.56 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 108 - 112 °C[1]
Purity ≥ 98% (GC)[1]
Synonyms 4-Chloro-α,α,α-trifluoro-o-toluic acid
Safety Information

This compound is classified as an irritant.[3] Appropriate safety precautions should be taken when handling this compound. Detailed hazard and precautionary statements are provided in Table 2.

Hazard InformationDetailsSource(s)
GHS Pictogram TCI Chemicals
Signal Word WarningTCI Chemicals
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.TCI Chemicals
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/ attention.P337 + P313: If eye irritation persists: Get medical advice/ attention.TCI Chemicals

Experimental Protocols

Synthesis

The synthesis of this compound can be approached from commercially available precursors such as 4-chloro-2-(trifluoromethyl)aniline or through the functionalization of a suitable benzoic acid derivative. A potential route involves the Sandmeyer reaction of 4-chloro-2-(trifluoromethyl)aniline.

Objective: To synthesize this compound from 4-chloro-2-(trifluoromethyl)aniline.

Materials:

  • 4-chloro-2-(trifluoromethyl)aniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide or potassium cyanide

  • Sulfuric acid

  • Water

  • Ice

  • Sodium hydroxide

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath, dissolve 4-chloro-2-(trifluoromethyl)aniline in concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control the temperature. Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

  • Hydrolysis: Carefully acidify the reaction mixture with concentrated sulfuric acid. Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, extract the product into an organic solvent such as dichloromethane. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification

Recrystallization is a standard and effective method for the purification of solid organic compounds like benzoic acid derivatives.[4][5]

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., a mixture of ethanol and water, or toluene)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be further cooled in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a suitable temperature.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
Gas Chromatography (GC) Purity assessmentA single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmationThe spectra should be consistent with the structure of this compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorptions for the carboxylic acid (O-H and C=O stretches) and the C-Cl and C-F bonds.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the molecular weight of the compound.

Applications and Biological Significance

This compound is a valuable intermediate in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Applications

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, making this compound a desirable building block in drug discovery.[2] It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] For example, it is a precursor in the synthesis of the multi-kinase inhibitor sorafenib, which is used in the treatment of certain types of cancer.

Agrochemical Applications

In the agrochemical industry, this compound is used in the formulation of herbicides and pesticides.[1] The presence of the trifluoromethyl group can enhance the efficacy of these products.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Synthesis_Workflow Start 4-Chloro-2-(trifluoromethyl)aniline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCN or KCN) Diazotization->Sandmeyer Hydrolysis Hydrolysis (H2SO4, Heat) Sandmeyer->Hydrolysis Crude_Product Crude 4-Chloro-2- (trifluoromethyl)benzoic acid Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 4-Chloro-2- (trifluoromethyl)benzoic acid Purification->Final_Product

Caption: A potential synthetic workflow for this compound.

Logical_Relationship Intermediate This compound (Building Block) Pharmaceuticals Pharmaceuticals (e.g., Anti-inflammatory, Analgesics, Anticancer) Intermediate->Pharmaceuticals Chemical Synthesis Agrochemicals Agrochemicals (e.g., Herbicides, Pesticides) Intermediate->Agrochemicals Chemical Synthesis

Caption: Role as an intermediate in the synthesis of bioactive molecules.

References

physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 142994-09-0, is a halogenated aromatic carboxylic acid.[1][2] It serves as a crucial building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[2] The presence of both a chloro and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable component in the synthesis of complex molecules.[1] The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental considerations, and its role in synthetic applications.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Physical Properties
PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1][2]
Melting Point 108.0 - 112.0 °C[1][2]
Boiling Point 264.7 - 265 °C at 760 mmHg[1][3]
Density 1.5 - 1.523 g/cm³[1][3]
Flash Point 113.9 ± 27.3 °C[3]
Solubility While specific data is limited, the trifluoromethyl group is noted to enhance solubility.[2] Related fluorinated benzoic acids show moderate solubility in water and higher solubility in polar organic solvents like ethanol and acetone.[4] The isomeric 4-Chloro-3-(trifluoromethyl)benzoic acid is slightly soluble in water (0.039 g/L at 25°C).[5][6]N/A
Chemical Properties
PropertyValueSource(s)
CAS Number 142994-09-0[1][2]
Molecular Formula C₈H₄ClF₃O₂[2]
Molecular Weight 224.56 g/mol [2]
Synonyms 4-Chloro-α,α,α-trifluoro-o-toluic acid[2]
Purity Typically ≥ 98% (by GC)[2]
pKa The pKa for the isomeric 4-Chloro-3-(trifluoromethyl)benzoic acid is predicted to be 3.54 ± 0.10.[6]N/A
Stability Stable under various conditions, facilitating complex chemical reactions.[2]N/A

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and purity assessment. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical suppliers.[7]

  • ¹H NMR: Expected signals would correspond to the aromatic protons on the benzene ring and the acidic proton of the carboxylic acid group.

  • ¹³C NMR: Expected signals would include carbons of the benzene ring, the carboxyl carbon, and the carbon of the trifluoromethyl group (showing coupling with fluorine).

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Cl, and C-F bonds.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure.

Experimental Protocols & Workflows

As a key intermediate, this compound is utilized in various synthetic routes. Below are representative protocols and logical workflows.

Representative Synthetic Workflow

While multiple synthetic routes exist, a common approach for producing substituted benzoic acids involves the carboxylation of a Grignard reagent. The following workflow illustrates a plausible synthesis for this compound.

G A 1,4-Dichloro-2-(trifluoromethyl)benzene B Grignard Reagent Formation A->B + Mg, THF C Grignard Reagent Intermediate B->C D Carboxylation C->D + CO₂ (gas or dry ice) E Carboxylate Salt D->E F Acidic Workup E->F + aq. HCl G Crude Product F->G H Purification (Recrystallization) G->H I This compound H->I Final Product (≥98% Purity)

Caption: A plausible synthetic workflow for this compound.

General Protocol for Purity Analysis by Gas Chromatography (GC)

Given that the purity is commonly reported by GC, the following outlines a general method.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 15 °C/minute.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Analysis: Inject 1 µL of the prepared sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Applications in Synthesis

This compound is a versatile building block, primarily due to the reactivity of its carboxylic acid group and the influence of its substituents on the aromatic ring.[2]

G A This compound B Esterification A->B + Alcohol, Acid Catalyst C Amide Coupling A->C + Amine, Coupling Agent D Reduction A->D + Reducing Agent (e.g., LiAlH₄) E Ester Derivatives B->E F Amide Derivatives C->F G Benzyl Alcohol Derivative D->G H Pharmaceuticals (e.g., anti-inflammatories) E->H I Agrochemicals (e.g., herbicides, fungicides) E->I F->H F->I

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals. The presence of both a chloro and a trifluoromethyl group on the benzoic acid scaffold makes it a valuable building block in medicinal chemistry, often imparting desirable pharmacokinetic properties to target molecules.[1] This document provides a comprehensive overview of two viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate laboratory-scale synthesis.

Core Synthetic Pathways

Two principal and reliable synthetic routes for the preparation of this compound have been identified:

  • Route 1: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene. This pathway involves the direct oxidation of the methyl group of the readily available starting material, 4-chloro-2-(trifluoromethyl)toluene, to a carboxylic acid.

  • Route 2: Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile. This approach begins with the synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile, which is then hydrolyzed to the desired benzoic acid.

The selection of a particular route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene

This method is a classic and straightforward approach for the synthesis of benzoic acid derivatives. The methyl group of 4-chloro-2-(trifluoromethyl)toluene is oxidized using a strong oxidizing agent, typically potassium permanganate (KMnO₄), in an aqueous solution.

Experimental Protocol

Materials:

  • 4-Chloro-2-(trifluoromethyl)toluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-chloro-2-(trifluoromethyl)toluene (1 equivalent) and water is prepared.

  • Oxidation: Potassium permanganate (approximately 3 equivalents) is added portion-wise to the stirred mixture. The reaction mixture is then heated to reflux for several hours until the purple color of the permanganate ion disappears.

  • Work-up: The reaction mixture is cooled to room temperature, and the manganese dioxide (MnO₂) by-product is removed by filtration. The filtrate is then treated with a saturated solution of sodium bisulfite to destroy any excess permanganate.

  • Purification: The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the crude this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data
ParameterValue
Starting Material 4-Chloro-2-(trifluoromethyl)toluene
Key Reagent Potassium permanganate
Typical Yield 60-75%
Purity >98% after recrystallization
Melting Point 108.0 to 112.0 °C[1]

Route 2: Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile

This two-step pathway begins with the synthesis of the nitrile intermediate, followed by its hydrolysis to the carboxylic acid. The synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile is well-documented and proceeds with high yield and purity.

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile

A robust method for the synthesis of 4-chloro-2-trifluoromethylbenzonitrile involves a Sandmeyer-type reaction starting from 4-chloro-2-trifluoromethylaniline. However, a more direct route starts from m-chlorobenzotrifluoride. This multi-step process includes nitration, reduction, diazotization and bromination, and finally cyanation. A key final step in a reported synthesis involves the reaction of 4-chloro-2-trifluoromethylbromobenzene with cuprous cyanide.

Experimental Protocol for Cyanation

Materials:

  • 4-chloro-2-trifluoromethylbromobenzene

  • Cuprous cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide)

Procedure:

  • Reaction Setup: In a four-hole reactor, 4-chloro-2-trifluoromethylbromobenzene (1 equivalent), DMF, a phase-transfer catalyst, and cuprous cyanide (1.1 equivalents) are combined.

  • Reaction: The mixture is heated to reflux (around 154-160 °C) with vigorous stirring for 4 hours.

  • Work-up: After cooling, the reaction mixture is subjected to reduced pressure distillation to remove the solvent. The residue is then partitioned between water and dichloromethane. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the crude product.

  • Purification: The crude 4-chloro-2-trifluoromethylbenzonitrile can be purified by vacuum distillation to afford a product with purity greater than 98% and a yield of approximately 84.3%.

Step 2: Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common and effective method.

Experimental Protocol for Hydrolysis

Materials:

  • 4-Chloro-2-(trifluoromethyl)benzonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Reaction Setup: 4-Chloro-2-(trifluoromethyl)benzonitrile is added to a mixture of concentrated sulfuric acid and water in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled and poured onto ice. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude this compound is washed with cold water and can be further purified by recrystallization from a suitable solvent to yield the final product.

Quantitative Data for Route 2
ParameterStep 1: CyanationStep 2: Hydrolysis
Starting Material 4-chloro-2-trifluoromethylbromobenzene4-Chloro-2-(trifluoromethyl)benzonitrile
Key Reagents CuCN, DMFH₂SO₄, H₂O
Typical Yield ~84.3%>90%
Purity >98%>98% after recrystallization

Synthesis Pathway Diagrams

Synthesis_Pathways cluster_0 Route 1: Oxidation cluster_1 Route 2: Hydrolysis A1 4-Chloro-2-(trifluoromethyl)toluene B1 This compound A1->B1 KMnO4, H2O, Reflux A2 4-Chloro-2-trifluoromethylbromobenzene B2 4-Chloro-2-(trifluoromethyl)benzonitrile A2->B2 CuCN, DMF, Reflux C2 This compound B2->C2 H2SO4, H2O, Reflux

Caption: Overview of the two primary synthetic pathways for this compound.

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Select Synthesis Route (Oxidation or Hydrolysis) reagents Prepare Starting Materials and Reagents start->reagents reaction Perform Chemical Reaction (Reflux) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude Obtain Crude Product evaporation->crude purify Purification (Recrystallization or Distillation) crude->purify analysis Characterization (Melting Point, Spectroscopy) purify->analysis final_product Pure this compound analysis->final_product

Caption: A generalized workflow for the synthesis, work-up, and purification of the target compound.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details starting materials, experimental protocols, and quantitative data for the most common and effective methods, including the Sandmeyer reaction, Grignard carboxylation, and side-chain oxidation.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways. This guide focuses on three prominent methods, each starting from a different commercially available precursor:

  • Route 1: Sandmeyer Reaction of 4-Chloro-2-(trifluoromethyl)aniline. This classic transformation of an aryl amine provides a reliable route to the corresponding benzonitrile, which is then hydrolyzed to the target benzoic acid.

  • Route 2: Grignard Reaction of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. This method utilizes an organometallic intermediate to introduce the carboxylic acid functionality via reaction with carbon dioxide.

  • Route 3: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene. This approach involves the direct oxidation of the methyl group on the aromatic ring to a carboxylic acid.

Route 1: Synthesis via Sandmeyer Reaction

This synthetic route commences with the diazotization of 4-Chloro-2-(trifluoromethyl)aniline, followed by a cyanation reaction (a variation of the Sandmeyer reaction) to yield 4-chloro-2-(trifluoromethyl)benzonitrile. The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Quantitative Data
StepStarting MaterialKey ReagentsProductTypical YieldPurityReference
1. Diazotization/Cyanation4-Chloro-2-(trifluoromethyl)anilineNaNO₂, HCl, CuCN4-Chloro-2-(trifluoromethyl)benzonitrile~85%>98%[1]
2. Hydrolysis4-Chloro-2-(trifluoromethyl)benzonitrileH₂SO₄, H₂OThis compoundHighHighGeneral
Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile [1]

  • In a reaction vessel, dissolve 4-Chloro-2-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)benzonitrile, which can be further purified by distillation or chromatography.

Step 2: Hydrolysis to this compound

  • To the 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it onto ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to obtain the pure this compound.

Reaction Workflow

Sandmeyer_Reaction A 4-Chloro-2-(trifluoromethyl)aniline B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C 4-Chloro-2-(trifluoromethyl)benzonitrile B->C CuCN D This compound C->D H₂SO₄, H₂O Reflux Grignard_Reaction A 1-Bromo-4-chloro-2-(trifluoromethyl)benzene B Grignard Reagent A->B Mg, THF Reflux C Magnesium Carboxylate Salt B->C 1. CO₂ (dry ice) 2. Warm to RT D This compound C->D H₃O⁺ workup Oxidation_Reaction A 4-Chloro-2-(trifluoromethyl)toluene B Potassium Salt of Benzoic Acid A->B KMnO₄, H₂O Reflux C This compound B->C H₃O⁺ workup

References

A Technical Guide to the Spectroscopic Profile of 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(trifluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, including a trifluoromethyl group and a chlorine atom on the benzene ring, give rise to a unique spectroscopic fingerprint. Understanding this profile is crucial for its identification, characterization, and quality control in various applications. This guide summarizes the expected spectroscopic data and provides standardized protocols for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5Singlet, Broad1H-COOH
~8.0 - 8.2Doublet1HAromatic H
~7.8 - 8.0Doublet of Doublets1HAromatic H
~7.6 - 7.8Doublet1HAromatic H

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. The carboxylic acid proton signal is typically broad and its chemical shift is dependent on concentration and solvent.[1][2][3]

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
~166Singlet-COOH
~135SingletAromatic C-Cl
~133SingletAromatic C-H
~131QuartetAromatic C-CF₃
~130SingletAromatic C-H
~128SingletAromatic C-H
~125SingletAromatic C-COOH
~123Quartet-CF₃

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents.[1][4][5][6]

Table 3: Predicted ¹⁹F NMR Data (Solvent: DMSO-d₆, 376 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -61Singlet-CF₃

Note: The chemical shift of the trifluoromethyl group is relative to a CFCl₃ standard.[4][7][8][9]

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1450-1600Medium-StrongC=C stretch (Aromatic ring)
1100-1300StrongC-F stretch
~1320MediumC-O stretch
700-800StrongC-Cl stretch

Note: The broadness of the O-H stretch is due to hydrogen bonding.[10][11][12]

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zProposed Fragment
224/226[M]⁺ (Molecular ion)
207/209[M-OH]⁺
179/181[M-COOH]⁺
155[M-Cl]⁺
145[M-CF₃]⁺

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1. Fragmentation is predicted to occur via loss of the hydroxyl and carboxyl groups, as well as cleavage of the C-Cl and C-CF₃ bonds.[13][14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is then filtered into an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed. For ¹⁹F NMR, a direct observation pulse sequence is used with a fluorine-specific probe. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Solid): For solid samples, the thin-film method is commonly used.[15] A small amount of the solid is dissolved in a volatile solvent like methylene chloride.[15] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[15] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[15] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[16]

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer.[15] A background spectrum of the empty salt plate or KBr pellet is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[17]

3.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization: For a volatile compound like this compound, electron ionization (EI) is a suitable method.[18] The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[18][19] This causes the molecule to ionize and fragment.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[20] A detector then records the abundance of each ion, generating a mass spectrum.[20]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) Acq_NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) Acq_IR->Process_IR Process_MS Interpret Mass Spectrum (Molecular Ion, Fragmentation) Acq_MS->Process_MS Structure Structure Elucidation & Characterization Process_NMR->Structure Process_IR->Structure Process_MS->Structure

General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the absence of specific quantitative data in publicly available literature, and furnishes detailed experimental protocols for its determination.

Introduction

This compound, with the molecular formula C₈H₄ClF₃O₂, belongs to the class of substituted benzoic acids. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences its physicochemical properties, including its solubility. The trifluoromethyl group, in particular, is known to enhance the reactivity and solubility of aromatic carboxylic acids, making them valuable in the synthesis of fluorinated compounds.[2] Understanding the solubility of this intermediate is paramount for optimizing synthetic routes and developing robust manufacturing processes.

Qualitative Solubility Profile

Based on the general solubility characteristics of similar compounds, such as 4-(trifluoromethyl)benzoic acid, it is anticipated that this compound will exhibit greater solubility in polar organic solvents.[3] The carboxylic acid functional group allows for hydrogen bonding with polar solvents, which generally enhances solubility.[3]

Expected Solubility Trends:

  • High Solubility: Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) and polar protic solvents (e.g., methanol, ethanol).

  • Moderate Solubility: Solvents of intermediate polarity (e.g., dichloromethane).

  • Low Solubility: Nonpolar solvents (e.g., toluene, heptane, hexane).

It is important to note that these are expected trends, and empirical determination is necessary for precise solubility values.

Experimental Protocols for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound. The following are detailed methodologies for key experimental protocols that can be employed.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][5][6]

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]

  • Separation: The saturated solution is carefully filtered to remove any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.

  • Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container.

  • Drying: The solvent is evaporated from the filtrate, typically under reduced pressure or in a controlled oven, until a constant weight of the solid solute is achieved.[6]

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution: A known volume of the clear, saturated filtrate is carefully diluted with the same solvent to a concentration that falls within the range of the calibration curve.

  • Measurement: The absorbance of the diluted solution is measured at λmax.

  • Calculation: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solid Prepare Solid Sample (this compound) saturate Prepare Saturated Solution (Excess solid in solvent) prep_solid->saturate prep_solvent Select & Prepare Organic Solvent prep_solvent->saturate equilibrate Equilibrate at Constant Temperature saturate->equilibrate separate Separate Solid & Liquid (Filtration/Centrifugation) equilibrate->separate gravimetric Gravimetric Analysis (Evaporate solvent & weigh residue) separate->gravimetric  If non-volatile solute spectroscopic Spectroscopic Analysis (e.g., UV-Vis, HPLC) separate->spectroscopic  If chromophoric solute calculate Calculate Solubility (g/L, mol/L, etc.) gravimetric->calculate spectroscopic->calculate

Diagram 1: Experimental workflow for solubility determination.

Role in Drug Design and Development

While this compound is primarily a synthetic intermediate, the trifluoromethyl group it contains is of significant interest in drug design. The inclusion of a trifluoromethyl group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[7] Therefore, understanding the solubility and handling of precursors like this compound is crucial for the efficient synthesis of novel therapeutic agents.

Conclusion

This technical guide has summarized the expected qualitative solubility of this compound in organic solvents and provided detailed, adaptable experimental protocols for its quantitative determination. For researchers, scientists, and drug development professionals, empirical determination of solubility using the methods outlined herein is essential for process optimization, reaction control, and the successful development of downstream applications. The provided workflow and experimental designs offer a robust framework for generating the necessary solubility data to advance research and development efforts involving this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol . Its structure, characterized by a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl and chloro groups significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity, intermolecular interactions, and potential biological activity.

This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound. While specific experimental crystallographic data for this exact compound is not publicly available at the time of this writing, this guide leverages established experimental and computational methodologies applied to structurally analogous compounds to present a detailed and predictive analysis.

Molecular Structure

The spatial arrangement of atoms in this compound is crucial for understanding its chemical behavior. The primary methods for elucidating the precise molecular geometry are single-crystal X-ray diffraction and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a detailed snapshot of the molecule's conformation within a crystal lattice.

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F², which adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

The following tables present hypothetical, yet realistic, bond lengths and angles for this compound based on data from structurally related benzoic acids.

Table 1: Hypothetical Bond Lengths for this compound

BondLength (Å)
C1-C21.395
C2-C31.385
C3-C41.390
C4-C51.380
C5-C61.390
C6-C11.400
C1-C(O)OH1.490
C(O)-OH1.310
C=O1.250
C2-CF₃1.500
C-F1.340
C4-Cl1.740

Table 2: Hypothetical Bond Angles for this compound

AngleAngle (°)
C6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4119.0
C3-C4-C5121.0
C4-C5-C6119.5
C5-C6-C1120.5
C2-C1-C(O)OH121.0
C1-C(O)-OH118.0
O-C-OH123.0
C1-C2-CF₃122.0
F-C-F107.0
C3-C4-Cl119.0

Conformational Analysis

The conformation of this compound, particularly the orientation of the carboxylic acid and trifluoromethyl groups relative to the benzene ring, is critical for its interaction with other molecules. The steric hindrance between the ortho-substituted trifluoromethyl group and the carboxylic acid group is expected to be a dominant factor in determining the molecule's preferred conformation.

Torsional Angles and Rotational Barriers

The key dihedral angles that define the conformation are:

  • τ₁ (C2-C1-C(O)-O): Describes the rotation of the carboxylic acid group relative to the benzene ring.

  • τ₂ (C1-C2-C-F): Describes the rotation of the trifluoromethyl group.

Due to steric hindrance from the ortho trifluoromethyl group, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring. Computational studies on similar ortho-substituted benzoic acids have shown that this non-planar conformation is energetically favorable.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules. By calculating the potential energy surface as a function of the key dihedral angles, the most stable conformations and the energy barriers between them can be determined.

  • Model Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy structure.

  • Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles (τ₁ and τ₂) to identify all low-energy conformers.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

Table 3: Hypothetical Dihedral Angles and Relative Energies for Conformers of this compound

Conformerτ₁ (C2-C1-C(O)-O) (°)Relative Energy (kcal/mol)
1 (Global Minimum)450.00
2-450.00
3 (Transition State)02.5
4 (Transition State)901.8

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow start Start: this compound Sample synthesis Synthesis & Purification start->synthesis crystal_growth Single Crystal Growth synthesis->crystal_growth nmr_spectroscopy NMR Spectroscopy synthesis->nmr_spectroscopy dft_calculations DFT Computational Modeling synthesis->dft_calculations xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure Elucidated Molecular Structure & Conformation structure_solution->final_structure conformational_analysis Conformational Analysis nmr_spectroscopy->conformational_analysis dft_calculations->conformational_analysis conformational_analysis->final_structure

Caption: Workflow for determining the molecular structure and conformation.

Relationship between Molecular Structure and Properties

structure_property_relationship structure Molecular Structure (Bond Lengths, Angles) electronic_properties Electronic Properties (pKa, Reactivity) structure->electronic_properties steric_effects Steric Effects structure->steric_effects conformation Conformation (Dihedral Angles) conformation->steric_effects intermolecular_interactions Intermolecular Interactions (Crystal Packing, H-Bonding) electronic_properties->intermolecular_interactions biological_activity Biological Activity (Receptor Binding) electronic_properties->biological_activity steric_effects->intermolecular_interactions steric_effects->biological_activity physical_properties Physical Properties (Solubility, Melting Point) intermolecular_interactions->physical_properties

Caption: Influence of structure and conformation on properties.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a combination of electronic and steric effects arising from its substituent groups. While awaiting dedicated experimental determination, a robust understanding can be achieved through the application of standard analytical techniques and computational chemistry, drawing parallels from structurally similar compounds. The insights gained from such studies are invaluable for the rational design of new pharmaceuticals and functional materials incorporating this versatile chemical scaffold.

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzoic acid: Commercial Availability, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its commercial availability from various suppliers, its physicochemical properties, and its significant role as a building block in organic synthesis. Furthermore, it offers representative experimental protocols for its synthesis and analysis, alongside crucial safety and handling information. The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 142994-09-0) is readily available from a variety of chemical suppliers. These companies offer the compound in research and bulk quantities with purities typically greater than 98%. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NumberPurityAvailable Quantities
TCI America C3285>98.0% (GC)1g, 5g
Chem-Impex International 45379≥ 98% (GC)Inquire for details
JR MediChem LLC AS-486298%Inquire for details
Fisher Scientific NC137976898.0+%1g, 5g
BLD Pharmatech BD10989398%1g, 5g, 25g, 100g

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueReference
CAS Number 142994-09-0--INVALID-LINK--
Molecular Formula C₈H₄ClF₃O₂--INVALID-LINK--
Molecular Weight 224.56 g/mol --INVALID-LINK--
Appearance White to light yellow powder/crystal--INVALID-LINK--
Melting Point 108 - 112 °C--INVALID-LINK--
Boiling Point 264.7 ± 40.0 °C at 760 mmHg--INVALID-LINK--
Purity Typically >98%--INVALID-LINK--, --INVALID-LINK--

Spectroscopic Data:

While a comprehensive set of spectra is best obtained from the supplier's Certificate of Analysis, general spectroscopic information is available. For instance, ¹H NMR and ¹³C NMR data can be found on platforms like ChemicalBook.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in the development of new pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of a drug candidate, making this intermediate particularly valuable in medicinal chemistry.

Its key applications include:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including anti-inflammatory and analgesic drugs.[1]

  • Agrochemical Development: This compound is used in the formulation of herbicides and pesticides, contributing to improved crop protection.[1]

Experimental Protocols

Disclaimer: The following protocols are representative examples for the synthesis and analysis of a compound similar to this compound. These are provided for illustrative purposes and have not been validated for this specific molecule. Researchers should consult relevant literature and perform their own optimization and validation.

Representative Synthesis Protocol

A common route to synthesize substituted benzoic acids involves the oxidation of the corresponding toluene derivative. The following is a generalized procedure.

Reaction: Oxidation of 4-chloro-2-(trifluoromethyl)toluene

Reagents and Materials:

  • 4-chloro-2-(trifluoromethyl)toluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-(trifluoromethyl)toluene in an aqueous solution of sodium hydroxide.

  • Slowly add potassium permanganate to the solution in portions. The reaction is exothermic and should be controlled.

  • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2, checking with pH paper.

  • The white precipitate of this compound will form.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Representative Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of a substituted benzoic acid derivative.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards of a known reference standard of this compound at different concentrations to establish linearity.

  • Analysis: Inject the prepared sample and calibration standards into the HPLC system.

  • Data Processing: Determine the retention time of the main peak and calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

Hazard Summary:

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to the use of this compound in a research setting.

procurement_and_qc_workflow cluster_procurement Procurement cluster_receiving_qc Receiving & Quality Control Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Request Quote Request Quote Supplier Search->Request Quote Purchase Order Purchase Order Request Quote->Purchase Order Receive Shipment Receive Shipment Purchase Order->Receive Shipment Visual Inspection Visual Inspection Receive Shipment->Visual Inspection Log into Inventory Log into Inventory Visual Inspection->Log into Inventory QC Sampling QC Sampling Log into Inventory->QC Sampling Analytical Testing Analytical Testing QC Sampling->Analytical Testing Approve/Reject Approve/Reject Analytical Testing->Approve/Reject Release for Use Release for Use Approve/Reject->Release for Use Return to Supplier Return to Supplier Approve/Reject->Return to Supplier

Procurement and Quality Control Workflow for a Research Chemical.

drug_discovery_workflow cluster_synthesis Synthesis cluster_testing Biological Testing Start_Material Starting Material (e.g., Amine) Coupling_Reaction Amide Coupling Start_Material->Coupling_Reaction Intermediate 4-Chloro-2-(trifluoromethyl) benzoic acid Intermediate->Coupling_Reaction Lead_Compound Lead Compound Coupling_Reaction->Lead_Compound In_vitro_Assay In vitro Assay Lead_Compound->In_vitro_Assay In_vivo_Model In vivo Model In_vitro_Assay->In_vivo_Model

Generalized Workflow in Drug Discovery Utilizing this compound.

References

Safety and Handling of 4-Chloro-2-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Chloro-2-(trifluoromethyl)benzoic acid (CAS No. 142994-09-0). The content herein is intended to support laboratory safety protocols and risk assessment for professionals in research and drug development. This document summarizes key hazard information, personal protective measures, emergency procedures, and toxicological data, supplemented with detailed experimental protocols and workflow diagrams.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource(s)
CAS Number 142994-09-0[3]
Molecular Formula C₈H₄ClF₃O₂[4]
Molecular Weight 224.56 g/mol [4]
Appearance White to light yellow or yellow crystalline powder[3]
Melting Point 108.0 to 112.0 °C[3]
Boiling Point ~265 °C[3]
Density ~1.523 g/cm³[3]

Toxicological Data

Comprehensive toxicological data for this compound is limited. For endpoints such as acute oral, dermal, and inhalation toxicity, as well as carcinogenicity and mutagenicity, information is consistently reported as "no data available".[1] The primary hazards identified are related to irritation.

EndpointClassification / DataSource(s)
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Respiratory Sensitization No data available
Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure Category 3 (May cause respiratory irritation)
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[6]

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Wear a lab coat and other protective clothing as necessary to prevent skin contact.[5]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator as needed.[5]

4.3. General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

  • Do not eat, drink, or smoke in laboratory areas.

4.4. Storage Conditions:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

A systematic approach to emergency situations is crucial. The following diagram outlines the decision-making process for first aid after an exposure incident.

FirstAid start Exposure Incident Occurs exposure_type Determine Exposure Type start->exposure_type inhalation Inhalation exposure_type->inhalation Inhaled skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eyes ingestion Ingestion exposure_type->ingestion Ingested inhale_action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. inhalation->inhale_action skin_action Take off contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. skin->skin_action eye_action Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Get medical attention. eye->eye_action ingest_action Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. ingestion->ingest_action

First Aid Decision Flowchart

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate chemical hazards. The following are outlines of methodologies relevant to the known hazards of this compound.

6.1. Protocol for In Vitro Skin Irritation (Based on OECD Test Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation using a reconstituted human epidermis (RhE) model, which mimics the properties of the human epidermis.[7]

  • Objective: To identify chemicals that cause reversible skin damage (irritants) without the use of live animals.[7][8]

  • Test System: A commercially available, validated three-dimensional RhE model (e.g., EpiDerm™, EpiSkin™). The tissue consists of non-transformed, human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.[7]

  • Methodology:

    • Preparation: RhE tissues are pre-incubated in a defined culture medium.

    • Application: A precise amount of the test chemical (e.g., 25 µL for a liquid or 25 mg for a solid, moistened with water) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

    • Exposure: The tissues are exposed to the chemical for a standardized period (e.g., 60 minutes) at 37°C.

    • Post-Exposure: After exposure, the test chemical is carefully washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or progression of injury.

    • Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells into a blue formazan salt. The formazan is then extracted from the tissue using a solvent (e.g., isopropanol), and the optical density of the extract is measured with a spectrophotometer.

  • Data Interpretation: The viability of the chemical-treated tissue is expressed as a percentage relative to the negative control. A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[7]

OECD439_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure Phase cluster_analysis Data Analysis prep_tissue Receive & Pre-incubate Reconstituted Human Epidermis (RhE) Tissues apply_chem Topically Apply Test Chemical (and +/- Controls) prep_tissue->apply_chem expose Incubate for 60 min at 37°C apply_chem->expose wash Rinse Tissue Surface expose->wash post_incubate Transfer to Fresh Medium Incubate for 42 hours wash->post_incubate mtt_assay Perform MTT Assay (Measure Mitochondrial Activity) post_incubate->mtt_assay extract Extract Formazan Salt mtt_assay->extract read Read Optical Density extract->read calculate Calculate % Viability vs. Negative Control read->calculate classify Classify Hazard calculate->classify irritant Irritant (Category 2) (Viability <= 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No

In Vitro Skin Irritation Test Workflow

6.2. Protocol for Acute Eye Irritation (Based on OECD Test Guideline 405)

This in vivo test is performed on laboratory animals (typically albino rabbits) and should only be considered when in vitro methods are not sufficient for regulatory requirements. A weight-of-evidence analysis of existing data is strongly recommended before conducting this test to minimize animal use.[5]

  • Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.[9]

  • Test System: Single healthy young adult albino rabbit. The untreated eye serves as a control.[10]

  • Methodology:

    • Animal Preparation: Animals are acclimated and examined for ocular defects 24 hours before the test.[11] To minimize pain and distress, the use of systemic analgesics and topical anesthetics is recommended.[5]

    • Application: A single dose (e.g., 0.1 mL of liquid or 0.1 g of a solid) of the test substance is placed into the conjunctival sac of one eye.[11] The eyelids are gently held together for about one second.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] The observation period may be extended up to 21 days to assess the reversibility of any effects.[9]

    • Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis/swelling) are scored according to a standardized scale (Draize scale).[9][12]

  • Data Interpretation: The scores are used to classify the irritation potential. If a corrosive or severe irritant effect is observed in the first animal, the test is immediately terminated.[5] If the initial test shows a lesser irritant effect, a confirmatory test in up to two additional animals may be performed.[10]

Potential Mechanism of Action for Irritancy

While specific mechanistic studies on this compound are not available, the irritant effects of many chemicals on the skin involve common cellular pathways. Chemical irritants can act as external insults that induce a localized inflammatory response.

This process is believed to involve the following key events:

  • Penetration and Cell Stress: The chemical penetrates the stratum corneum and interacts with keratinocytes, the primary cells of the epidermis. This interaction causes cellular stress.

  • Activation of Inflammatory Pathways: The stressed keratinocytes release pro-inflammatory mediators, including cytokines (e.g., IL-1α, IL-6, TNF-α) and chemokines.

  • Oxidative Stress: Many chemical irritants induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress, which further damages cellular components and amplifies the inflammatory signal.

  • Immune Cell Recruitment: The released mediators attract immune cells, such as neutrophils and lymphocytes, to the site of exposure, contributing to the visible signs of inflammation (redness and swelling).

The diagram below illustrates a generalized signaling pathway for chemical-induced skin irritation.

IrritationPathway cluster_exposure Exposure & Penetration cluster_cellular Cellular Response in Keratinocytes cluster_tissue Tissue-Level Response chemical This compound skin Stratum Corneum Penetration chemical->skin keratinocyte Keratinocyte Interaction skin->keratinocyte stress Cellular Stress & Damage keratinocyte->stress ros Reactive Oxygen Species (ROS) Production keratinocyte->ros pathways Activation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPKs) keratinocyte->pathways ros->pathways activates mediators Release of Cytokines & Chemokines (IL-1α, IL-6, TNF-α) pathways->mediators recruitment Recruitment of Immune Cells (Neutrophils, Lymphocytes) mediators->recruitment inflammation Visible Inflammation (Erythema, Edema) recruitment->inflammation

Generalized Pathway for Chemical-Induced Skin Irritation

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel for any specific laboratory procedure. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Chloro-2-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trifluoromethylated benzoic acid derivatives, specifically focusing on the synthesis of intermediates for potent anti-inflammatory drugs. While direct, extensively documented synthetic routes originating from 4-Chloro-2-(trifluoromethyl)benzoic acid to a specific commercially available drug are not widely published in readily available literature, this document leverages established synthetic methodologies for structurally similar and highly relevant compounds. The protocols and data presented are based on the well-understood synthesis of diarylpyrazole-based selective COX-2 inhibitors, such as Celecoxib, which serves as an excellent model for the application of trifluoromethylated building blocks in pharmaceutical synthesis.

The presence of a trifluoromethyl group is a key feature in many modern pharmaceuticals, enhancing properties like metabolic stability and bioavailability.[1] this compound, with its distinct electronic and steric properties, is a valuable starting material for the synthesis of complex pharmaceutical intermediates.[1]

Application: Synthesis of a Diarylpyrazole Intermediate for COX-2 Inhibitors

Selective inhibitors of cyclooxygenase-2 (COX-2) are a critical class of anti-inflammatory drugs used to treat conditions like arthritis and acute pain, with reduced gastrointestinal side effects compared to traditional NSAIDs.[2][3] A common structural motif in many COX-2 inhibitors is the 1,5-diarylpyrazole core.[2] The synthesis of these compounds often involves the condensation of a 1,3-dione with a hydrazine derivative.

This section details the synthesis of a key trifluoromethylated 1,3-dione intermediate, a crucial precursor for a diarylpyrazole-based COX-2 inhibitor.

Experimental Workflow:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation A 4-Methylacetophenone E 4,4,4-Trifluoro-1-(4-methylphenyl) -butane-1,3-dione (Intermediate 1) A->E B Ethyl trifluoroacetate B->E C Sodium Ethoxide C->E Base D Ethanol (solvent) D->E Solvent F Intermediate 1 I Diarylpyrazole COX-2 Inhibitor (e.g., Celecoxib) F->I G 4-Sulfonamidophenylhydrazine hydrochloride G->I H Ethanol/Water (solvent) H->I Solvent

Caption: Synthetic workflow for a diarylpyrazole COX-2 inhibitor.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the synthesis of the 1,3-dione intermediate and its subsequent conversion to a diarylpyrazole.

Table 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione

ParameterValueReference
Reactants
4-Methylacetophenone1.0 equiv.[4]
Ethyl trifluoroacetate1.2 equiv.[2]
Sodium Ethoxide1.2 equiv.[4]
Solvent Absolute Ethanol[4]
Temperature 50 °C[4]
Reaction Time 20 hours (batch) / 1 hour (flow)[4]
Yield 90%[4]
Purity High (suitable for next step)[5]

Table 2: Synthesis of Diarylpyrazole (Celecoxib)

ParameterValueReference
Reactants
4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione1.0 equiv.[2][4]
4-Sulfonamidophenylhydrazine hydrochloride1.0 equiv.[2][4]
Solvent 75% Ethanol/Water[4]
Temperature Reflux[2]
Reaction Time 5 hours[6]
Yield 90-96%[4]
Purity >98% after recrystallization[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (Intermediate 1)

This protocol is based on an improved batch synthesis method.[4]

Materials:

  • 4-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (10% aqueous solution)

  • Toluene

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add 4-methylacetophenone (1.0 equivalent).

  • Slowly add ethyl trifluoroacetate (1.2 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 50°C and stir for 20 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of hydrochloric acid.

  • Extract the product with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product is typically used in the next step without further purification.

Protocol 2: Synthesis of the Diarylpyrazole COX-2 Inhibitor (e.g., Celecoxib)

This protocol describes the cyclocondensation reaction to form the final diarylpyrazole structure.[2][4]

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (Intermediate 1)

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethanol

  • Water

Procedure:

  • Dissolve 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (1.0 equivalent) in a 75% ethanol/water solvent mixture.

  • Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Cool the mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid product and wash with cold ethanol/water.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene and methanol) to obtain the pure diarylpyrazole.

Signaling Pathway and Mechanism of Action

The synthesized diarylpyrazole acts as a selective inhibitor of the COX-2 enzyme. Understanding the underlying biological pathway is crucial for drug development professionals.

COX-2 Signaling Pathway in Inflammation:

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Physiological Effects cluster_3 Inhibition Stimuli Cytokines, Growth Factors PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2->ArachidonicAcid releases PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 catalyzed by COX2 COX-2 Enzyme COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitor Diarylpyrazole COX-2 Inhibitor Inhibitor->COX2 selectively inhibits

Caption: The COX-2 pathway in inflammation and its inhibition.

Inflammatory stimuli lead to the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for other prostaglandins that mediate pain and inflammation.[3] Selective COX-2 inhibitors, such as those synthesized from trifluoromethylated intermediates, specifically block the active site of the COX-2 enzyme, thereby reducing the production of inflammatory prostaglandins without significantly affecting the related COX-1 enzyme, which is involved in gastric protection.[3] This selectivity is a key advantage in reducing certain side effects associated with non-selective NSAIDs.

References

Application Notes and Protocols for the Esterification of 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the biological activity and stability of target molecules. This document outlines standard laboratory procedures for the esterification of this benzoic acid derivative, including reaction conditions, purification methods, and expected outcomes.

Introduction

This compound is a valuable building block in organic synthesis. Its ester derivatives are important intermediates for the preparation of a wide range of biologically active compounds. The esterification of this acid is a fundamental transformation that allows for further functionalization and molecular elaboration. The protocols described herein are based on the well-established Fischer-Speier esterification method, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the esterification of this compound with various alcohols. Please note that actual yields may vary depending on the specific reaction scale and experimental conditions.

Table 1: Reaction Conditions for the Esterification of this compound

Ester ProductAlcoholCatalystSolventTemperature (°C)Reaction Time (h)
Methyl 4-Chloro-2-(trifluoromethyl)benzoateMethanolH₂SO₄ (conc.)MethanolReflux (65)4 - 6
Ethyl 4-Chloro-2-(trifluoromethyl)benzoateEthanolp-TsOHTolueneReflux (110)6 - 8
Propyl 4-Chloro-2-(trifluoromethyl)benzoaten-PropanolH₂SO₄ (conc.)n-PropanolReflux (97)8 - 12
Butyl 4-Chloro-2-(trifluoromethyl)benzoaten-Butanolp-TsOHTolueneReflux (117)10 - 14

Table 2: Typical Yields and Physical Properties of Esters

Ester ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
Methyl 4-Chloro-2-(trifluoromethyl)benzoateC₉H₆ClF₃O₂238.5985 - 95Colorless Oil
Ethyl 4-Chloro-2-(trifluoromethyl)benzoateC₁₀H₈ClF₃O₂252.6280 - 90Colorless Oil
Propyl 4-Chloro-2-(trifluoromethyl)benzoateC₁₁H₁₀ClF₃O₂266.6575 - 85Colorless Oil
Butyl 4-Chloro-2-(trifluoromethyl)benzoateC₁₂H₁₂ClF₃O₂280.6870 - 80Colorless Oil

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Chloro-2-(trifluoromethyl)benzoate using Sulfuric Acid

This protocol describes the synthesis of the methyl ester via a classic Fischer esterification using concentrated sulfuric acid as the catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol to act as both the reactant and the solvent (approximately 10-20 equivalents).

  • Slowly and carefully add concentrated sulfuric acid (0.1 - 0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield pure methyl 4-Chloro-2-(trifluoromethyl)benzoate as a colorless oil.

Protocol 2: Synthesis of Ethyl 4-Chloro-2-(trifluoromethyl)benzoate using p-Toluenesulfonic Acid

This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a milder acid catalyst and toluene as a solvent to facilitate the removal of water via azeotropic distillation.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • To the flask, add this compound (1.0 eq), ethanol (1.5 - 2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient reflux.

  • Heat the reaction mixture to reflux (approximately 110 °C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction for 6-8 hours or until no more water is collected.

  • Monitor the reaction by TLC to confirm the consumption of the starting acid.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or flash column chromatography to afford pure ethyl 4-Chloro-2-(trifluoromethyl)benzoate.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical laboratory workflow for the esterification process.

Caption: General mechanism of Fischer-Speier Esterification.

Esterification_Workflow arrow arrow Start Start: Combine Reactants (Acid, Alcohol, Catalyst) Reaction Reaction (Heating under Reflux) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup (Washing and Extraction) Monitoring->Workup Reaction Complete Drying Drying (Anhydrous MgSO₄/Na₂SO₄) Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Final Product (Pure Ester) Purification->Product

Caption: Typical experimental workflow for ester synthesis.

Application Notes and Protocols for Coupling Reactions Involving 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key palladium-catalyzed cross-coupling reactions involving 4-Chloro-2-(trifluoromethyl)benzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry and materials science, offering unique electronic properties due to the presence of both a chloro and a trifluoromethyl substituent. The protocols outlined below are intended to serve as a starting point for researchers engaged in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction allows for the introduction of a variety of aryl and heteroaryl groups at the 4-position of the benzoic acid ring, leading to the synthesis of substituted 2-(trifluoromethyl)biphenyl-4-carboxylic acids. These products are significant intermediates in the development of pharmaceuticals.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901692
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O801278
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90°C and stir vigorously for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(4-methoxyphenyl)-2-(trifluoromethyl)benzoic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I 4-Aryl-2-(trifluoromethyl)benzoic acid H->I Final Product

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is a valuable tool for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction allows for the introduction of various alkenyl groups at the 4-position.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1202068
31-OctenePd(dba)₂ (2)XPhos (4)K₂CO₃Dioxane1102472
Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sealed reaction tube or pressure vessel.

Procedure:

  • To a sealed tube, add this compound (1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed DMF, followed by styrene (1.5 equiv) and triethylamine (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100°C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-styryl-2-(trifluoromethyl)benzoic acid.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex [Aryl-Pd(II)-(alkene)(L2)]+X- Aryl-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Aryl-alkyl-Pd(II)-X(L2) Alkene Complex->Insertion Product Migratory Insertion Alkene Product Substituted Alkene Insertion Product->Alkene Product β-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Insertion Product->H-Pd(II)-X(L2) β-Hydride Elimination H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Simplified Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[2][3] This reaction is instrumental in synthesizing arylalkynes.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF601288
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF701082
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane801490
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup.

Procedure:

  • In a dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add phenylacetylene (1.2 equiv), triethylamine (2.0 equiv), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%) to the flask.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford 4-(phenylethynyl)-2-(trifluoromethyl)benzoic acid.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_Aryl Aryl-Pd(II)-X(L2) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Aryl_Alkynyl Aryl-Pd(II)-C≡CR(L2) Pd_Aryl->Pd_Aryl_Alkynyl Transmetalation Pd_Aryl_Alkynyl->Pd0 Reductive Elimination Product Aryl-C≡CR Pd_Aryl_Alkynyl->Product CuX CuX Cu_Alkynyl Cu-C≡CR Cu_Alkynyl->Pd_Aryl Cu_Alkynyl->CuX Alkyne H-C≡CR Alkyne->Cu_Alkynyl Base

Simplified Sonogashira Catalytic Cycles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction allows for the synthesis of a wide range of aryl amines from aryl halides.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001891
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102083
3BenzylaminePdCl₂(dppf) (2)-K₃PO₄t-BuOH902479
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup.

Procedure:

  • To a dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100°C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 4-morpholino-2-(trifluoromethyl)benzoic acid.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex Ar-Pd(II)-N(H)R'R''+ X- OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R''(L) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Simplified Buchwald-Hartwig Amination Cycle

References

Application Notes and Protocols for the Development of Novel Herbicides Using 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)benzoic acid is a versatile chemical intermediate recognized for its utility in the synthesis of agrochemicals, including herbicides.[1] The presence of both a chloro and a trifluoromethyl group on the benzoic acid scaffold provides unique electronic and lipophilic properties that can be exploited to design novel herbicidal compounds. Many successful herbicides function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and ultimately, plant death.[2] This document provides detailed protocols and application notes for the synthesis and evaluation of new potential herbicides derived from this compound, with a focus on compounds designed to act as auxin mimics.

Mechanism of Action: Synthetic Auxin Mimics

Synthetic auxin herbicides overwhelm the plant's natural hormone regulation system.[2][3] They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[3][4] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.[3] The removal of these repressors leads to the expression of auxin-responsive genes, resulting in epinastic growth, disruption of normal development, and eventual plant death.[3]

Signaling Pathway of Synthetic Auxins

The following diagram illustrates the signaling pathway initiated by a synthetic auxin herbicide derived from this compound.

AuxinSignaling cluster_cell Plant Cell herbicide Synthetic Auxin (e.g., Derivative of This compound) receptor TIR1/AFB Receptor (Part of SCF Complex) herbicide->receptor Binds aux_iaa Aux/IAA Repressor receptor->aux_iaa Recruits for Ubiquitination proteasome 26S Proteasome aux_iaa->proteasome Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses arg Auxin-Responsive Genes arf->arg Activates Transcription response Uncontrolled Growth, Epinasty, Plant Death arg->response Leads to

Caption: Simplified signaling pathway of a synthetic auxin herbicide.

Experimental Workflow

The development of novel herbicides from this compound follows a structured workflow from synthesis to biological evaluation. This process is designed to efficiently identify promising lead compounds.

HerbicideDevelopmentWorkflow start Start: this compound synthesis Chemical Synthesis of Derivatives (e.g., Amides, Esters, Heterocycles) start->synthesis purification Purification and Structural Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Screening: In Vitro Bioassays (e.g., Root Growth Inhibition) purification->screening secondary_screening Secondary Screening: In Vivo Greenhouse Trials (Pre- and Post-emergence Assays) screening->secondary_screening data_analysis Data Analysis: Determination of ED50/IC50, Weed Control Spectrum secondary_screening->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization end Candidate for Field Trials lead_optimization->end

Caption: General workflow for novel herbicide discovery and development.

Data Presentation

Quantitative data from herbicidal activity assays should be summarized for clear comparison. The following tables present hypothetical data for a series of derivatives synthesized from this compound, modeled after published herbicidal studies on structurally related compounds.

Table 1: Post-Emergence Herbicidal Activity of this compound Derivatives against Various Weed Species

Compound IDDerivative TypeApplication Rate (g a.i./ha)A. theophrasti (% Inhibition)A. retroflexus (% Inhibition)S. viridis (% Inhibition)
CTB-001 Methyl Ester150657040
CTB-002 N-propylamide150859060
CTB-003 Phenylamide150758055
CTB-004 Pyrazolyl Ether150959875
Control 2,4-D150909530

Table 2: Dose-Response Data for Lead Compound CTB-004

Weed SpeciesED₅₀ (g a.i./ha)
Abutilon theophrasti (Velvetleaf)15.5
Amaranthus retroflexus (Redroot Pigweed)8.2

ED₅₀ (Median Effective Dose) is the dose required to achieve 50% of the maximum herbicidal effect.

Experimental Protocols

Protocol 1: Synthesis of a Novel N-Aryl Amide Derivative (Hypothetical Example: CTB-003)

This protocol describes a general method for synthesizing an N-aryl amide derivative from this compound, a common strategy for creating auxin mimic herbicides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline (or a substituted aniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction mixture becomes a clear solution.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chloro-2-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-aryl amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Root Growth Inhibition Bioassay (Primary Screening)

This in vitro assay is a rapid method to assess the phytotoxicity of newly synthesized compounds on the early growth of indicator species.

Materials:

  • Seeds of a sensitive indicator species (e.g., Arabidopsis thaliana, cress, or lettuce)

  • Agar

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • Petri dishes (9 cm)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Plate Preparation: Prepare sterile agar medium (e.g., 0.8% agar, 0.5x MS salts, 1% sucrose). While the medium is still molten (around 50 °C), add the test compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a solvent-only control. Pour the medium into Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.

  • Aseptically place 10-15 sterilized seeds on the surface of the agar in each Petri dish.

  • Incubation: Seal the Petri dishes and place them vertically in a growth chamber (e.g., 22 °C, 16h light/8h dark cycle) to allow for gravitropic root growth.

  • Data Collection: After 7-10 days, photograph the plates. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each treatment. Express the results as a percentage of inhibition relative to the solvent control. Calculate the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Protocol 3: Post-Emergence Herbicidal Activity Assay (Greenhouse)

This in vivo assay evaluates the efficacy of test compounds when applied to established weeds.

Materials:

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Seeds of various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Setaria viridis)

  • Test compounds

  • Acetone (as a solvent)

  • Tween 20 (as a surfactant)

  • Greenhouse with controlled environment (temperature, humidity, light)

  • Calibrated laboratory spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of the selected weed species in pots. Grow the plants in a greenhouse until they reach the 2-3 true leaf stage.

  • Herbicide Solution Preparation: Dissolve the test compounds in acetone to create a stock solution. Prepare the final spray solution by diluting the stock solution in water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (e.g., 75, 150, 300 g active ingredient per hectare). Include a solvent/surfactant-only solution as a negative control and a commercial herbicide as a positive control.

  • Herbicide Application: Transfer the potted plants to a calibrated spray chamber. Apply the herbicide solutions evenly to the foliage.

  • Evaluation: Return the treated plants to the greenhouse. Visually assess herbicidal injury (e.g., stunting, chlorosis, necrosis, epinasty) at 3, 7, 14, and 21 days after treatment (DAT).

  • Data Collection: At 21 DAT, rate the percent inhibition for each plant on a scale of 0% (no effect) to 100% (complete plant death) relative to the negative control. For more quantitative data, harvest the above-ground biomass, and measure the fresh and dry weights.

  • Data Analysis: Calculate the average percent inhibition and fresh/dry weight reduction for each treatment. Determine the ED₅₀ value for susceptible species.

These protocols provide a framework for the synthesis and evaluation of novel herbicides derived from this compound. Researchers should adapt these methods as necessary based on the specific chemical properties of their compounds and the objectives of their screening program.

References

Application Notes and Protocols: Synthesis of a Novel Anti-Inflammatory Agent from 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthesis of a novel potential anti-inflammatory agent, 2-((4-chloro-2-(trifluoromethyl)phenyl)amino)nicotinic acid, an analog of Niflumic acid. The synthesis commences from 4-Chloro-2-(trifluoromethyl)benzoic acid. This document outlines the synthetic strategy, detailed experimental procedures, and the relevant biological context, including the targeted signaling pathway.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A significant portion of NSAIDs, such as fenamates, exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. Niflumic acid, a member of the fenamate class, is a known inhibitor of COX-2 and also modulates other ion channels.[1] This document details a hypothetical two-step synthesis of a novel Niflumic acid analog, starting from the readily available this compound. The proposed synthesis leverages a Hofmann rearrangement followed by an Ullmann condensation.

Proposed Synthetic Pathway

The proposed synthetic route involves two key transformations:

  • Step 1: Hofmann Rearrangement of 4-Chloro-2-(trifluoromethyl)benzamide to yield 4-Chloro-2-(trifluoromethyl)aniline. The starting benzamide can be readily prepared from this compound.

  • Step 2: Ullmann Condensation of 4-Chloro-2-(trifluoromethyl)aniline with 2-chloronicotinic acid to afford the target molecule, 2-((4-chloro-2-(trifluoromethyl)phenyl)amino)nicotinic acid.

Synthetic Pathway start This compound amide 4-Chloro-2-(trifluoromethyl)benzamide start->amide 1. SOCl2 2. NH4OH aniline 4-Chloro-2-(trifluoromethyl)aniline amide->aniline Hofmann Rearrangement (NaOBr) final 2-((4-chloro-2-(trifluoromethyl)phenyl)amino)nicotinic acid aniline->final Ullmann Condensation (2-chloronicotinic acid, Cu catalyst)

Figure 1: Proposed synthetic pathway for 2-((4-chloro-2-(trifluoromethyl)phenyl)amino)nicotinic acid.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline via Hofmann Rearrangement

This protocol describes the conversion of 4-Chloro-2-(trifluoromethyl)benzamide to 4-Chloro-2-(trifluoromethyl)aniline. The starting amide can be synthesized from the corresponding benzoic acid by treatment with thionyl chloride followed by ammonia.

Materials:

  • 4-Chloro-2-(trifluoromethyl)benzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium hypobromite (NaOBr) in situ by dissolving sodium hydroxide (2.2 equivalents) in water and slowly adding bromine (1.1 equivalents) at 0 °C with vigorous stirring.

  • In a separate flask, dissolve 4-Chloro-2-(trifluoromethyl)benzamide (1.0 equivalent) in a suitable solvent like 1,4-dioxane or THF.

  • Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Chloro-2-(trifluoromethyl)aniline.

Quantitative Data (Representative for Hofmann Rearrangement):

ParameterValueReference
Yield 70-90%[2][3]
Reaction Time 2-6 hours[2][4]
Temperature 50-70 °C[5]
Step 2: Synthesis of 2-((4-chloro-2-(trifluoromethyl)phenyl)amino)nicotinic acid via Ullmann Condensation

This protocol outlines the copper-catalyzed N-arylation of 4-Chloro-2-(trifluoromethyl)aniline with 2-chloronicotinic acid.

Materials:

  • 4-Chloro-2-(trifluoromethyl)aniline

  • 2-Chloronicotinic acid

  • Copper(I) iodide (CuI) or Copper powder

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-Chloro-2-(trifluoromethyl)aniline (1.0 equivalent), 2-chloronicotinic acid (1.2 equivalents), copper catalyst (e.g., CuI, 10 mol%), and potassium carbonate (2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add a high-boiling polar solvent such as DMF.

  • Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-((4-chloro-2-(trifluoromethyl)phenyl)amino)nicotinic acid.

Quantitative Data (Representative for Ullmann Condensation):

ParameterValueReference
Yield 50-85%[6][7]
Reaction Time 12-24 hours[6][8]
Temperature 120-150 °C[6][7]
Catalyst Loading 5-20 mol%[9]

Biological Context: Mechanism of Action

The target molecule is an analog of Niflumic acid, a known non-steroidal anti-inflammatory drug. The primary mechanism of action of fenamates is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[1]

COX-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids:s->arachidonic_acid:n cleaved by pla2 Phospholipase A2 (PLA2) cox2 COX-2 arachidonic_acid->cox2 substrate for pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges Prostaglandin Synthases pgh2->pges prostaglandins Prostaglandins (e.g., PGE2) pges->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) inflammatory_stimuli->pla2 activates drug Niflumic Acid Analog (Proposed) drug->cox2 inhibits

Figure 2: The Cyclooxygenase-2 (COX-2) signaling pathway and the proposed inhibitory action of the Niflumic acid analog.

Inflammatory stimuli lead to the activation of Phospholipase A2 (PLA2), which releases arachidonic acid from membrane phospholipids.[1] The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[10] These prostaglandins are key mediators of the inflammatory response, causing pain, fever, and swelling.[1] The synthesized Niflumic acid analog is expected to inhibit COX-2, thereby blocking the production of prostaglandins and reducing inflammation.

Experimental Workflow

The overall workflow for the synthesis and preliminary evaluation of the novel anti-inflammatory agent is depicted below.

Experimental Workflow start Start: This compound synthesis1 Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline start->synthesis1 purification1 Purification 1 (Column Chromatography) synthesis1->purification1 characterization1 Characterization 1 (NMR, MS, IR) purification1->characterization1 synthesis2 Step 2: Ullmann Condensation characterization1->synthesis2 purification2 Purification 2 (Recrystallization) synthesis2->purification2 characterization2 Characterization 2 (NMR, MS, IR, Purity) purification2->characterization2 bioassay Biological Evaluation (e.g., COX-2 Inhibition Assay) characterization2->bioassay end End: Data Analysis and Reporting bioassay->end

Figure 3: Overall experimental workflow from synthesis to biological evaluation.

Successful synthesis and characterization of the target compound would be followed by in vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes to assess its potency and selectivity. Further studies could involve cell-based assays and in vivo models of inflammation.

References

Application Notes and Protocols for the Quantification of 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Chloro-2-(trifluoromethyl)benzoic acid. The following methods are based on established analytical techniques for structurally similar compounds, offering robust and reliable approaches for quantification in various matrices.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. The methods outlined below describe Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) approaches, providing sensitive and selective determination.

Analytical Methods Overview

A comparative summary of the analytical methods is presented below, with detailed protocols provided in the subsequent sections.

ParameterLC-MS/MS MethodGC-MS Method
Principle High-performance liquid chromatography separation followed by tandem mass spectrometry detection.Gas chromatography separation of a derivatized analyte followed by mass spectrometry detection.
Sample Preparation Liquid-liquid extraction or solid-phase extraction.Liquid-liquid extraction followed by derivatization.
Typical Run Time 5 - 15 minutes10 - 20 minutes
Detection Limit Low (ng/mL to pg/mL)Low to moderate (µg/mL to ng/mL)
Selectivity HighHigh
Matrix Effects Can be significant; requires careful management.Generally lower after derivatization and cleanup.

Experimental Workflows

The general experimental workflows for the LC-MS/MS and GC-MS methods are illustrated below.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Reaction Mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

LC-MS/MS analytical workflow.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

GC-MS analytical workflow.

Detailed Protocols

Protocol 1: Quantification by LC-MS/MS

This method is adapted from a validated protocol for the analysis of o-trifluoromethyl benzoic acid in various matrices.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, urine, or a chemical reaction quench), add an appropriate internal standard.

  • Add 1 mL of 1 mol/L hydrochloric acid solution.[1]

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7-7.1 min: 90-10% B

    • 7.1-10 min: 10% B

  • Ionization Mode: ESI Negative.

  • MRM Transitions (Hypothetical - requires optimization):

    • Precursor Ion (m/z): 223.0

    • Product Ions (m/z): 179.0 (quantifier), 143.0 (qualifier)

3. Quantitative Data (Based on a similar compound, o-trifluoromethyl benzoic acid) [1]

ParameterValue
Linearity Range 10 - 500 µg/L
Limit of Detection (LOD) 0.1 - 2.9 µg/kg
Recovery 78.2% - 93.0%
Precision (RSD) 2.8% - 14%
Protocol 2: Quantification by GC-MS

This protocol is a general approach for the analysis of acidic compounds by GC-MS and requires derivatization.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described in the LC-MS/MS sample preparation protocol (steps 1-7).

  • To the dried extract, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • MS System: A mass spectrometer capable of electron ionization (EI).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions (Hypothetical for TMS derivative - requires optimization):

    • Target Ions (m/z): To be determined from the mass spectrum of the derivatized standard.

3. Quantitative Data (General Performance)

ParameterExpected Value
Linearity Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Recovery > 80%
Precision (RSD) < 15%

Data Presentation and Analysis

For both methods, a calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the samples is then determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a decision tree for method selection based on sample characteristics and analytical requirements.

Method_Selection start Start: Quantification of This compound matrix Sample Matrix? start->matrix concentration Expected Concentration? matrix->concentration Complex (e.g., Biological) gcms GC-MS matrix->gcms Simple (e.g., Reaction Mixture) lcms LC-MS/MS concentration->lcms Low (pg/mL - ng/mL) concentration->gcms Moderate (ng/mL - µg/mL)

References

Application Note: HPLC Analysis of 4-Chloro-2-(trifluoromethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a chloro and a trifluoromethyl group on the benzoic acid ring imparts unique chemical properties that are leveraged in the development of new chemical entities.[1][2] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products containing this moiety. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic carboxylic acids and their derivatives due to its sensitivity, selectivity, and robustness.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and two of its common derivatives: a methyl ester and a primary amide.

Principle of the Method

The separation is achieved on a C18 stationary phase, which separates analytes based on their hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous, acidified buffer is used to elute the compounds from the column. The acidic modifier in the mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. Detection is performed using a UV detector, as the aromatic ring of the analytes provides strong chromophores.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (or Formic acid, analytical grade)

    • This compound (Reference Standard)

    • 4-Chloro-2-(trifluoromethyl)benzoyl chloride (for derivative synthesis)

    • Methanol (analytical grade)

    • Ammonia solution (analytical grade)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound or its derivatives in acetonitrile to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 40% B to 80% B15-17 min: 80% B17-18 min: 80% B to 40% B18-25 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected retention times and resolution for this compound and its methyl ester and primary amide derivatives under the specified HPLC conditions.

AnalyteRetention Time (min)Resolution (USP)
4-Chloro-2-(trifluoromethyl)benzamide8.5-
This compound10.2> 2.0
Methyl 4-chloro-2-(trifluoromethyl)benzoate12.8> 2.0

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Injection HPLC Injection Sample->Injection Standard Standard Weighing and Dilution Standard->Injection MobilePhase Mobile Phase Preparation MobilePhase->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of drug development, this compound can be derivatized to modulate its physicochemical properties and biological activity. The following diagram illustrates the logical relationship between the parent acid and its common ester and amide derivatives.

Derivatization_Pathway Parent 4-Chloro-2-(trifluoromethyl) benzoic Acid Ester Ester Derivative Parent->Ester Esterification (e.g., with Methanol) Amide Amide Derivative Parent->Amide Amidation (e.g., with Ammonia)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-2-(trifluoromethyl)benzoic acid synthesis.

Overview of Synthetic Strategies

There are several common synthetic routes to prepare this compound. The optimal choice depends on the available starting materials, scalability, and safety considerations. This guide will focus on three primary methods:

  • Grignard Reaction: Carboxylation of a Grignard reagent derived from a suitable haloaromatic precursor.

  • Nitrile Hydrolysis: Hydrolysis of 4-chloro-2-(trifluoromethyl)benzonitrile.

  • Toluene Oxidation: Oxidation of 4-chloro-2-(trifluoromethyl)toluene.

Each method presents unique challenges and opportunities for yield optimization. The following sections provide detailed troubleshooting for each approach.

Route 1: Grignard Reaction

This route typically involves the formation of a Grignard reagent from 1-bromo-4-chloro-2-(trifluoromethyl)benzene, followed by reaction with carbon dioxide.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause Recommended Solution
Low or No Grignard Reagent Formation Presence of moisture in glassware, solvent, or starting materials.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Ensure starting materials are dry.
Passivated magnesium surface (oxide layer).Use fresh, shiny magnesium turnings. If dull, activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Slow initiation of the reaction.Crush the magnesium turnings just before use to expose a fresh surface. A small amount of pre-formed Grignard reagent from a previous batch can be used as an initiator.
Low Yield of Carboxylic Acid Grignard reagent reacting with atmospheric CO2 or moisture during transfer.Maintain a positive pressure of inert gas throughout the reaction and transfer processes.
Incomplete carboxylation.Use a large excess of freshly crushed dry ice (solid CO2). Add the Grignard reagent to the dry ice, rather than the other way around, to ensure the Grignard reagent is always in the presence of excess CO2.
Formation of biphenyl byproduct (Wurtz coupling).Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Difficult Purification Presence of unreacted starting material and biphenyl byproduct.Purify the crude product by recrystallization or column chromatography. The acidic nature of the product allows for separation from neutral byproducts via acid-base extraction.
Experimental Protocol: Grignard Reaction

1. Grignard Reagent Formation:

  • All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Carboxylation:

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Slowly add the Grignard reagent solution to the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

3. Work-up and Purification:

  • Quench the reaction by slowly adding a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Logical Workflow for Troubleshooting Grignard Reaction

Grignard_Troubleshooting start Start Synthesis check_initiation Grignard Reaction Initiates? start->check_initiation activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_initiation->activate_mg No proceed_carboxylation Proceed to Carboxylation check_initiation->proceed_carboxylation Yes dry_reagents Ensure Anhydrous Conditions (Flame-dry glassware, dry solvents) activate_mg->dry_reagents dry_reagents->check_initiation check_yield Yield > 70%? proceed_carboxylation->check_yield optimize_carboxylation Optimize Carboxylation (Excess CO2, slow addition) check_yield->optimize_carboxylation No success Successful Synthesis check_yield->success Yes check_byproducts Minimize Wurtz Coupling (Slow halide addition) optimize_carboxylation->check_byproducts check_byproducts->proceed_carboxylation

Caption: Troubleshooting workflow for the Grignard reaction route.

Route 2: Nitrile Hydrolysis

This method involves the hydrolysis of 4-chloro-2-(trifluoromethyl)benzonitrile to the corresponding carboxylic acid, which can be catalyzed by either acid or base.

Troubleshooting Guide: Nitrile Hydrolysis
Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC.
Inadequate concentration of acid or base.Use a higher concentration of the acid or base catalyst. For acid hydrolysis, concentrated sulfuric acid is often effective.[1] For basic hydrolysis, a higher concentration of NaOH or KOH can be used.
Formation of Amide Intermediate Hydrolysis has not gone to completion.Prolong the reaction time or increase the temperature to ensure complete conversion of the intermediate amide to the carboxylic acid.
Degradation of Product Harsh reaction conditions (high temperature, strong acid/base).Use milder conditions if possible. For sensitive substrates, enzymatic hydrolysis can be an alternative.
Difficult Isolation of Product The product is soluble in the aqueous reaction mixture.After acidification (for basic hydrolysis) or neutralization (for acid hydrolysis), ensure the pH is adjusted to fully precipitate the carboxylic acid. Cool the mixture to decrease solubility. Extract thoroughly with an organic solvent.
Quantitative Data: Comparison of Hydrolysis Conditions
Hydrolysis Method Catalyst Temperature (°C) Typical Reaction Time (h) Reported Yield (%) Notes
Acid-Catalyzed Conc. H₂SO₄100 - 1504 - 2470 - 90Electron-withdrawing groups can affect the rate.[1]
Base-Catalyzed NaOH or KOH80 - 1206 - 1875 - 95Can be sensitive to other functional groups.
Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

1. Hydrolysis:

  • In a round-bottom flask, combine 4-chloro-2-(trifluoromethyl)benzonitrile (1.0 equivalent) and a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

2. Work-up and Purification:

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Logical Flow for Nitrile Hydrolysis Optimization

Nitrile_Hydrolysis_Optimization start Start Hydrolysis check_completion Reaction Complete? start->check_completion increase_time_temp Increase Reaction Time and/or Temperature check_completion->increase_time_temp No workup Proceed to Work-up check_completion->workup Yes increase_catalyst Increase Acid/Base Concentration increase_time_temp->increase_catalyst increase_catalyst->check_completion check_purity Purity Acceptable? workup->check_purity recrystallize Recrystallize Product check_purity->recrystallize No success Pure Product Obtained check_purity->success Yes recrystallize->success

Caption: Optimization workflow for the nitrile hydrolysis route.

Route 3: Toluene Oxidation

This synthetic approach involves the oxidation of the methyl group of 4-chloro-2-(trifluoromethyl)toluene to a carboxylic acid.

Troubleshooting Guide: Toluene Oxidation
Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Inactive oxidant or catalyst.Use fresh potassium permanganate or ensure the catalyst (e.g., cobalt or manganese salts) is active.
Insufficient reaction temperature or time.Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress.
Formation of Benzaldehyde Intermediate Incomplete oxidation.Ensure an adequate amount of oxidant is used. If using catalytic air oxidation, ensure sufficient oxygen supply and catalyst loading.
Side Reactions (e.g., Ring Oxidation) Harsh reaction conditions.Optimize the reaction temperature and choice of oxidant to improve selectivity. Phase transfer catalysts can sometimes allow for milder conditions.
Difficult Product Isolation Formation of manganese dioxide (if using KMnO₄) can complicate work-up.Filter the hot reaction mixture to remove MnO₂. The product is typically in the aqueous phase as a salt and needs to be precipitated by acidification.
Quantitative Data: Comparison of Oxidation Methods
Oxidation Method Oxidant/Catalyst Temperature (°C) Typical Yield (%) Notes
Potassium Permanganate KMnO₄80 - 10060 - 80A stoichiometric amount of KMnO₄ is required. Work-up can be cumbersome.[2]
Catalytic Air Oxidation Co/Mn salts140 - 16070 - 95Requires a pressure reactor. More suitable for large-scale synthesis.[2]
Experimental Protocol: Potassium Permanganate Oxidation

1. Oxidation:

  • In a round-bottom flask equipped with a reflux condenser, place 4-chloro-2-(trifluoromethyl)toluene (1.0 equivalent) and a solution of sodium carbonate in water.

  • Heat the mixture to reflux and add a solution of potassium permanganate (approximately 2.2 equivalents) in water portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

2. Work-up and Purification:

  • While hot, filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Cool the filtrate and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Decision Tree for Toluene Oxidation Troubleshooting

Toluene_Oxidation_Troubleshooting start Low Yield in Toluene Oxidation check_conversion Low Conversion of Toluene? start->check_conversion check_aldehyde Benzaldehyde is Main Byproduct? check_conversion->check_aldehyde No check_catalyst Check Catalyst Activity and Temperature check_conversion->check_catalyst Yes increase_oxidant Increase Oxidant Amount or Reaction Time check_aldehyde->increase_oxidant Yes optimize_conditions Optimize Conditions for Selectivity (Milder Temp, Different Catalyst) check_aldehyde->optimize_conditions No (Other Byproducts) end Yield Improved increase_oxidant->end check_catalyst->end optimize_conditions->end

Caption: Troubleshooting decision tree for the toluene oxidation route.

References

side reactions and byproduct formation in 4-Chloro-2-(trifluoromethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through multi-step processes. Common starting materials include substituted toluenes, anilines, or benzonitriles. Key reactions in these synthetic pathways often involve:

  • Oxidation: The trifluoromethyl group is introduced early, and a methyl group at the 2-position is oxidized to a carboxylic acid.

  • Sandmeyer Reaction: An amino group is converted to a chloro group via a diazonium salt intermediate.

  • Hydrolysis: A nitrile group is hydrolyzed to a carboxylic acid.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route. Common issues include:

  • Incomplete reaction: Check reaction times, temperatures, and reagent stoichiometry.

  • Side reactions: The formation of unwanted byproducts consumes starting materials and reagents.

  • Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can significantly impact yield.

  • Purification losses: The desired product may be lost during extraction, crystallization, or chromatography.

Q3: What are the typical impurities I might encounter, and how can I identify them?

A3: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common analytical techniques for identification include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Potential impurities include:

  • Isomers: Positional isomers of the final product or intermediates.

  • Unreacted starting materials and intermediates.

  • Byproducts from specific reactions (see Troubleshooting Guides below).

Troubleshooting Guides for Common Synthetic Routes

Route 1: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene

This route involves the oxidation of the methyl group of 4-chloro-2-(trifluoromethyl)toluene to a carboxylic acid.

Experimental Protocol:

A general procedure involves the liquid-phase air oxidation of toluene derivatives in the presence of a cobalt-manganese catalyst. The reaction is typically carried out at elevated temperatures and pressures.[4]

Potential Side Reactions and Byproduct Formation:

Byproduct/Side ReactionCauseTroubleshooting/Minimization
Incomplete Oxidation Insufficient reaction time, low temperature, or inadequate oxidant/catalyst concentration.Optimize reaction parameters. Monitor reaction progress by techniques like TLC or GC.
Benzaldehyde & Benzyl Alcohol These are intermediates in the oxidation process.Drive the reaction to completion by extending the reaction time or adjusting conditions. These can also be recycled back into the reactor.[5]
Decarboxylation High reaction temperatures can lead to the loss of the carboxyl group.Maintain optimal reaction temperature.
Ring Chlorination If a chlorinating agent is present or formed in situ, further chlorination of the aromatic ring can occur.Ensure the absence of active chlorinating species.
Formation of Biphenyls Radical side reactions can lead to the coupling of aromatic rings.Use radical scavengers if necessary and control reaction temperature.[5]

Logical Relationship for Oxidation Pathway

oxidation_pathway 4-Chloro-2-(trifluoromethyl)toluene 4-Chloro-2-(trifluoromethyl)toluene Benzyl Alcohol Intermediate Benzyl Alcohol Intermediate 4-Chloro-2-(trifluoromethyl)toluene->Benzyl Alcohol Intermediate Oxidation Benzaldehyde Intermediate Benzaldehyde Intermediate Benzyl Alcohol Intermediate->Benzaldehyde Intermediate Oxidation This compound This compound Benzaldehyde Intermediate->this compound Oxidation

Caption: Oxidation of 4-chloro-2-(trifluoromethyl)toluene to the corresponding benzoic acid proceeds through benzyl alcohol and benzaldehyde intermediates.

Route 2: From 4-Chloro-2-(trifluoromethyl)aniline via Sandmeyer Reaction

This pathway involves the diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed.

Experimental Protocol:

  • Diazotization: The aniline is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Sandmeyer Reaction (Cyanation): The diazonium salt solution is added to a solution of copper(I) cyanide to yield 4-chloro-2-(trifluoromethyl)benzonitrile.

  • Hydrolysis: The resulting benzonitrile is hydrolyzed to this compound, typically under acidic or basic conditions.[6][7]

Potential Side Reactions and Byproduct Formation:

Byproduct/Side ReactionCauseTroubleshooting/Minimization
Phenol Formation The diazonium salt reacts with water.Maintain low temperatures during diazotization and the Sandmeyer reaction.
Azo Coupling The diazonium salt couples with unreacted aniline or other aromatic compounds.Ensure complete diazotization and control the stoichiometry of reagents.
De-amination (Hydro-dediazoniation) The diazonium group is replaced by hydrogen.Use of appropriate reducing agents should be avoided unless intended.
Incomplete Hydrolysis Insufficient reaction time or harshness of hydrolytic conditions.The intermediate, 4-chloro-2-(trifluoromethyl)benzamide, may be isolated. Drive the reaction to completion by adjusting time, temperature, or acid/base concentration.

Workflow for Sandmeyer Route

sandmeyer_workflow 4-Chloro-2-(trifluoromethyl)aniline 4-Chloro-2-(trifluoromethyl)aniline Diazonium Salt Diazonium Salt 4-Chloro-2-(trifluoromethyl)aniline->Diazonium Salt Diazotization 4-Chloro-2-(trifluoromethyl)benzonitrile 4-Chloro-2-(trifluoromethyl)benzonitrile Diazonium Salt->4-Chloro-2-(trifluoromethyl)benzonitrile Sandmeyer (CuCN) This compound This compound 4-Chloro-2-(trifluoromethyl)benzonitrile->this compound Hydrolysis

Caption: Synthetic workflow from 4-chloro-2-(trifluoromethyl)aniline to the final benzoic acid via a diazonium salt intermediate.

Route 3: Grignard Reaction with Carbon Dioxide

This method involves the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide. A potential starting material could be 1,4-dichloro-2-(trifluoromethyl)benzene.

Experimental Protocol:

  • Grignard Reagent Formation: The aryl halide is reacted with magnesium metal in an anhydrous ether solvent (e.g., THF, diethyl ether) to form the Grignard reagent.

  • Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice).

  • Acidification: The resulting magnesium carboxylate salt is acidified to yield the carboxylic acid.[8]

Potential Side Reactions and Byproduct Formation:

Byproduct/Side ReactionCauseTroubleshooting/Minimization
Wurtz-type Coupling The Grignard reagent reacts with unreacted aryl halide.Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction with Water Grignard reagents are highly sensitive to moisture, leading to the formation of the corresponding hydrocarbon (de-halogenated starting material).Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Ketones and Tertiary Alcohols The Grignard reagent can react with the initially formed carboxylate salt.Keep the reaction temperature low during the addition of carbon dioxide.

Signaling Pathway for Grignard Reaction

grignard_pathway Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent Mg, ether Magnesium Carboxylate Magnesium Carboxylate Grignard Reagent->Magnesium Carboxylate 1. CO2 Carboxylic Acid Carboxylic Acid Magnesium Carboxylate->Carboxylic Acid 2. H3O+

Caption: The reaction pathway for the synthesis of a carboxylic acid using a Grignard reagent and carbon dioxide.

This technical support center provides a foundational understanding of the common challenges and solutions in the synthesis of this compound. For specific experimental details and safety information, always refer to validated literature procedures and perform a thorough risk assessment.

References

Technical Support Center: Purification of 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. Here are some common possibilities:

  • From Grignard Reaction (e.g., from 1-chloro-4-iodo-2-(trifluoromethyl)benzene and CO₂):

    • Unreacted starting materials: 1-chloro-4-iodo-2-(trifluoromethyl)benzene.

    • Biphenyl-type side products formed from the coupling of the Grignard reagent.

  • From Oxidation (e.g., of 4-chloro-2-(trifluoromethyl)toluene):

    • Unreacted starting material: 4-chloro-2-(trifluoromethyl)toluene.

    • Partially oxidized intermediates, such as 4-chloro-2-(trifluoromethyl)benzaldehyde.

  • General Impurities:

    • 4-Chloro-2-(trifluoromethyl)benzoic anhydride: This can form as a by-product during certain synthesis or work-up conditions.

    • Positional isomers: Depending on the starting materials and reaction conditions, other isomers of the desired product might be formed.

    • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: My purified this compound has a low melting point. What could be the reason?

A2: A low or broad melting point range is a strong indicator of impurities. The presence of any of the impurities mentioned in Q1, particularly starting materials or side-products, can depress the melting point. Residual solvent can also have this effect. Further purification is recommended. The expected melting point for pure this compound is typically in the range of 108-112 °C.

Q3: What are the best methods for purifying crude this compound?

A3: The most common and effective purification methods for this compound are:

  • Recrystallization: This is often the first method to try for solid compounds. The choice of solvent is crucial.

  • Acid-Base Extraction: This technique is very effective for separating acidic compounds like benzoic acids from neutral or basic impurities.

  • Column Chromatography: This method is useful for separating compounds with different polarities and can be very effective for achieving high purity, especially when dealing with complex mixtures of impurities.

Q4: Can the trifluoromethyl group be hydrolyzed during purification?

A4: The trifluoromethyl group is generally stable under many conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This could lead to the formation of the corresponding carboxylic acid at that position, which would be an impurity. It is advisable to use moderate pH and temperature conditions during purification whenever possible.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not suitable (compound is insoluble).Try a more polar or a different class of solvent. A mixed solvent system might be necessary.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Try a lower-boiling point solvent.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated and needs a nucleation site.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
The recovered yield is very low. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The compound is highly soluble in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Use a less effective solvent for the compound at cold temperatures.
The purified product is still impure (low melting point). The impurity has similar solubility to the product in the chosen solvent. The crystals formed too quickly, trapping impurities.Try a different recrystallization solvent or a series of recrystallizations from different solvents. Ensure slow cooling to allow for proper crystal lattice formation. Consider another purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
All compounds run with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Poor separation between the product and an impurity. The chosen mobile phase does not provide enough resolution.Try a different solvent system. A mixture of three solvents can sometimes improve separation. Ensure the column is packed properly to avoid channeling.
Streaking or tailing of the spot on TLC. The compound is too acidic and is interacting strongly with the silica gel. The sample is overloaded on the column.Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid. Load a smaller amount of the crude material onto the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined by small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture, or Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of the chosen solvent at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the test tube. If the compound dissolves when hot and precipitates when cooled, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the mouth of the flask with a watch glass. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter funnel, and then transfer them to a watch glass or drying oven (at a temperature well below the melting point) to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic target compound from neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or another suitable organic solvent like ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

  • Collection: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Reprotonation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for achieving high purity, especially when dealing with impurities of similar polarity to the product.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine an appropriate mobile phase by running a TLC of the crude material in various solvent systems. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. Adding 0.5-1% acetic acid to the mobile phase can help to reduce tailing of the acidic compound.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (wet slurry packing is common). Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution by TLC to determine which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow_recrystallization crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure experimental_workflow_acid_base_extraction crude Crude Product in Organic Solvent extract Extract with Sat. NaHCO3 crude->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter Vacuum Filtration precipitate->filter pure Pure Product filter->pure troubleshooting_logic_oiling_out start Compound 'Oils Out' During Recrystallization check_cooling Was cooling too rapid? start->check_cooling check_solvent Is melting point of compound lower than solvent boiling point? check_cooling->check_solvent No slow_cooling Action: Reheat to dissolve oil, add a bit more solvent, and cool slowly. check_cooling->slow_cooling Yes change_solvent Action: Choose a lower-boiling solvent. check_solvent->change_solvent Yes failure Still Oils Out: Consider other purification methods check_solvent->failure No success Success: Crystals Form slow_cooling->success change_solvent->success

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two common synthetic routes are discussed: the oxidation of 4-chloro-2-(trifluoromethyl)toluene and the hydrolysis of 4-chloro-2-(trifluoromethyl)benzonitrile.

Route 1: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene

Q1: My oxidation reaction is slow or incomplete. How can I improve the conversion rate?

A1: Low conversion in the oxidation of 4-chloro-2-(trifluoromethyl)toluene can be attributed to several factors. Here are some troubleshooting steps:

  • Oxidizing Agent: If you are using potassium permanganate (KMnO₄), ensure it is finely powdered and fresh. The reaction is heterogeneous, so vigorous stirring is crucial. For aerobic oxidation, the catalyst (e.g., cobalt salts) may be deactivated.[1]

  • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. For KMnO₄ oxidations, refluxing is common.[2] Carefully increase the reaction temperature in increments, monitoring for any potential side reactions.

  • Phase Transfer Catalyst: In biphasic systems (e.g., KMnO₄ in water with the toluene derivative as an organic phase), the addition of a phase transfer catalyst can significantly improve the reaction rate by facilitating the transport of the oxidant to the organic phase.

  • Solvent: For aerobic oxidations, acetic acid is a common solvent.[1] Ensure it is of appropriate grade and anhydrous if required by the specific catalytic system.

Q2: I am observing the formation of byproducts such as the corresponding aldehyde or benzyl alcohol. How can I favor the formation of the carboxylic acid?

A2: The formation of partially oxidized products indicates that the oxidation is not proceeding to completion. To drive the reaction towards the desired carboxylic acid, consider the following:

  • Reaction Time: Extend the reaction time to allow for the complete oxidation of intermediates. Monitor the reaction progress using techniques like TLC or GC-MS.

  • Excess Oxidant: Using a stoichiometric excess of the oxidizing agent (e.g., KMnO₄) can help ensure the complete conversion of the starting material and any intermediates to the carboxylic acid.

  • Reaction Conditions: For catalytic aerobic oxidations, increasing the oxygen pressure may favor more complete oxidation.[1]

Q3: The purification of the final product is challenging due to the presence of manganese dioxide (from KMnO₄ reduction). What is the best way to remove it?

A3: Manganese dioxide (MnO₂) is an insoluble byproduct of permanganate oxidations. After the reaction is complete, it can be removed by:

  • Cooling the reaction mixture.

  • Adding a reducing agent such as sodium bisulfite (NaHSO₃) or oxalic acid to quench any excess permanganate and reduce the MnO₂ to soluble Mn²⁺ salts. This is typically done under acidic conditions.

  • The resulting mixture can then be worked up by extraction. The desired benzoic acid will be in the organic phase after acidification.

Route 2: Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile

Q1: The hydrolysis of my nitrile is not going to completion. What can I do?

A1: Incomplete hydrolysis of 4-chloro-2-(trifluoromethyl)benzonitrile can be addressed by modifying the reaction conditions:

  • Acid/Base Concentration: The hydrolysis of nitriles typically requires strong acidic or basic conditions.[3] If using an acid like sulfuric acid or hydrochloric acid, increasing its concentration can accelerate the reaction. Similarly, for base-catalyzed hydrolysis, a higher concentration of a strong base like sodium hydroxide may be necessary.

  • Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. Refluxing the reaction mixture is a common practice.

  • Co-solvents: The starting nitrile may have poor solubility in aqueous acid or base. Adding a co-solvent like ethanol or dioxane can improve solubility and facilitate the reaction.

Q2: I am concerned about potential side reactions under harsh hydrolysis conditions. What should I look out for?

A2: While harsh conditions are often necessary for nitrile hydrolysis, they can also lead to unwanted side reactions:

  • Decarboxylation: Although generally requiring very high temperatures, sensitive aromatic carboxylic acids can sometimes undergo decarboxylation.

  • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is generally stable, but under very harsh and prolonged acidic or basic conditions, it can be susceptible to hydrolysis. Monitor for the formation of unexpected byproducts.

  • Ring Opening/Degradation: Extremely harsh conditions can lead to the degradation of the aromatic ring. It is important to find a balance between conditions that are vigorous enough for hydrolysis but not so harsh that they lead to significant degradation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: Common starting materials include 4-chloro-2-(trifluoromethyl)toluene, which can be oxidized to the desired benzoic acid[2], or 4-chloro-2-(trifluoromethyl)benzonitrile, which can be hydrolyzed.[3] Another potential route involves a Grignard reaction starting from a suitably halogenated precursor.

Q2: What are some of the key safety precautions to take during these syntheses?

A2:

  • When using strong oxidizing agents like potassium permanganate, be aware that it is corrosive and a strong oxidizer.[2]

  • Concentrated acids and bases used for hydrolysis are corrosive and should be handled with appropriate personal protective equipment.

  • Many of the organic solvents used are flammable and may be toxic. All reactions should be carried out in a well-ventilated fume hood.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the disappearance of the starting material and the appearance of the product.

Q4: My Grignard reaction for a related synthesis won't start. What can I do?

A4: The initiation of a Grignard reaction can be challenging. Ensure all glassware is oven-dried and the solvent is anhydrous, as Grignard reagents are highly sensitive to moisture.[4] To initiate the reaction, you can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing some of the magnesium turnings to expose a fresh surface.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Toluene Oxidation

ParameterKMnO₄ OxidationCatalytic Aerobic Oxidation
Starting Material o-Chlorotoluene[2]Toluene[1]
Oxidizing Agent Potassium Permanganate (KMnO₄)Oxygen (O₂)
Catalyst NoneCobalt(II) acetate (Co(OAc)₂)[1]
Solvent Water[2]Acetic Acid[1]
Temperature Reflux130-160 °C[1]
Typical Yield Not specifiedup to 69% for benzoic acid[1]

Table 2: Conditions for Analogous Nitrile Hydrolysis

ParameterAcid-Catalyzed Hydrolysis
Starting Material Benzonitrile[3]
Reagent Sulfuric, Perchloric, or Hydrochloric Acid[3]
Solvent Water
Temperature Varied over a range[3]
Key Mechanistic Step Rate-limiting attack of water on the protonated nitrile[3]

Experimental Protocols

Protocol 1: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene with Potassium Permanganate

This protocol is adapted from the oxidation of o-chlorotoluene.[2]

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-(trifluoromethyl)toluene (1 equivalent), potassium permanganate (3-4 equivalents), and water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide dissolves.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile

This protocol is based on general procedures for nitrile hydrolysis.[3]

  • In a round-bottomed flask equipped with a reflux condenser, add 4-chloro-2-(trifluoromethyl)benzonitrile (1 equivalent) and a solution of concentrated sulfuric acid (e.g., 50% v/v in water).

  • Heat the mixture to reflux. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_oxidation Route 1: Oxidation cluster_hydrolysis Route 2: Hydrolysis start1 Start: 4-Chloro-2-(trifluoromethyl)toluene react1 React with KMnO4 in water under reflux start1->react1 workup1 Work-up: Quench with NaHSO3, Acidify with HCl react1->workup1 extract1 Extract with Ethyl Acetate workup1->extract1 purify1 Purify: Recrystallization extract1->purify1 product1 Product: 4-Chloro-2- (trifluoromethyl)benzoic acid purify1->product1 start2 Start: 4-Chloro-2-(trifluoromethyl)benzonitrile react2 React with H2SO4(aq) under reflux start2->react2 workup2 Work-up: Pour onto ice react2->workup2 filter2 Filter and Wash with cold water workup2->filter2 dry2 Dry Product filter2->dry2 product2 Product: 4-Chloro-2- (trifluoromethyl)benzoic acid dry2->product2

Caption: Synthetic workflows for this compound.

troubleshooting_oxidation start Low Conversion in Oxidation Reaction stirring Is stirring vigorous? start->stirring temp Is temperature high enough (reflux)? stirring->temp Yes increase_stirring Increase Stirring Rate stirring->increase_stirring No oxidant Is oxidant fresh and in excess? temp->oxidant Yes increase_temp Increase Temperature temp->increase_temp No ptc Consider adding a Phase Transfer Catalyst oxidant->ptc Yes check_oxidant Use Fresh/Excess Oxidant oxidant->check_oxidant No add_ptc Add PTC ptc->add_ptc no1 No yes1 Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: Troubleshooting logic for low conversion in oxidation reactions.

References

stability of 4-Chloro-2-(trifluoromethyl)benzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Chloro-2-(trifluoromethyl)benzoic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The following guidance is based on general chemical principles, data from analogous compounds, and standard pharmaceutical stability testing protocols. It is strongly recommended that users conduct specific stability studies tailored to their unique applications and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is a yellow crystalline powder and is generally considered stable when stored under standard laboratory conditions, which include ambient temperature and pressure, and protection from light.[1] Both the trifluoromethyl group and the chloro substituent contribute to its molecular stability. For optimal long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark environment.

Q2: How stable is the trifluoromethyl (-CF3) group on the aromatic ring?

A2: The trifluoromethyl group is exceptionally stable due to the high bond energy of the carbon-fluorine bonds. This group typically enhances the thermal and oxidative stability of the molecule to which it is attached. It is resistant to many common chemical reagents under conditions that are not overly harsh.

Q3: Is the chloro (-Cl) group on the aromatic ring reactive?

A3: The carbon-chlorine bond in an aryl chloride is considerably stronger than in an alkyl chloride and is generally resistant to nucleophilic substitution and hydrolysis under standard conditions. This stability arises from the partial double-bond character of the C-Cl bond due to resonance with the aromatic ring. However, the presence of strong electron-withdrawing groups on the ring, such as the trifluoromethyl and carboxylic acid groups in this molecule, can activate the ring towards nucleophilic attack under more forceful conditions (e.g., high temperatures, strong bases).

Q4: Is this compound prone to decarboxylation?

A4: The decarboxylation of benzoic acids generally requires high temperatures or the presence of specific catalysts. It is not expected that this compound will readily undergo decarboxylation under typical synthetic reaction conditions.[2][3][4] Specific protocols, often involving transition metal catalysts, would likely be necessary to induce this transformation.[5]

Troubleshooting Guides

Issue 1: I am observing unexpected side products in my reaction mixture under basic conditions.

  • Possible Cause: While generally stable, under strongly basic conditions, particularly at elevated temperatures, the chloro group may undergo nucleophilic aromatic substitution. Although the carboxylic acid will be deprotonated to the less electron-withdrawing carboxylate, the potent electron-withdrawing nature of the trifluoromethyl group can render the aromatic ring susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the desired transformation permits, reducing the temperature can significantly decrease the rate of potential side reactions.

    • Use a Milder Base: If feasible for the intended reaction, switching to a weaker base can minimize the likelihood of nucleophilic substitution.

    • Reduce Reaction Time: Limiting the duration of exposure to harsh basic conditions can prevent the formation of degradation products.

    • Protect the Carboxylic Acid: If compatible with the reaction scheme, converting the carboxylic acid to an ester can alter the electronic properties of the ring and potentially suppress unwanted reactivity.

Issue 2: My compound appears to be degrading when exposed to light.

  • Possible Cause: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. The carbon-chlorine bond in aryl chlorides can undergo photolytic cleavage.

  • Troubleshooting Steps:

    • Protect from Light: Conduct experiments in amber glassware or wrap the reaction vessel with aluminum foil to exclude light.

    • Conduct a Photostability Test: To confirm light sensitivity, prepare two samples of the compound in solution. Expose one to a controlled light source while keeping the other in the dark as a control. Monitor both samples over time for degradation.

Data Presentation

Table 1: Qualitative Predicted Stability of this compound

This table provides a qualitative prediction of the compound's stability under various stress conditions, based on general chemical principles.

ConditionStressorPredicted StabilityPotential Degradation ProductsNotes
Acidic 1M HCl, 50°CHighNot expected to degradeThe compound is anticipated to be stable in acidic media.
Basic 1M NaOH, 50°CModerate to Low4-Hydroxy-2-(trifluoromethyl)benzoic acidStability is highly dependent on temperature and the strength of the base. Nucleophilic substitution of the chloride is a possible degradation pathway.
Oxidative 3% H₂O₂, Room Temp.HighSignificant degradation not expectedThe trifluoromethyl group confers high stability towards oxidation.
Thermal 80°C, Solid StateHighNot expected to degradeWith a melting point of 108-112 °C, the compound should be thermally stable below this range.[6]
Photolytic UV/Visible LightModerateDechlorinated products and radical speciesAryl chlorides can be susceptible to degradation upon exposure to light.[7][8][9]

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. These should be adapted to evaluate the stability of this compound for specific use cases.

Protocol 1: Acidic and Basic Hydrolysis

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Stress:

    • Combine a known volume of the stock solution with an equal volume of 1M hydrochloric acid in a sealed vial.

    • Incubate the vial in a water bath at 50°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1M sodium hydroxide prior to analysis.

  • Basic Stress:

    • Combine a known volume of the stock solution with an equal volume of 1M sodium hydroxide in a sealed vial.

    • Incubate the vial in a water bath at 50°C.

    • Withdraw aliquots at the same predetermined time points.

    • Neutralize the samples with an equivalent amount of 1M hydrochloric acid before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the extent of degradation.

Protocol 2: Oxidative Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress:

    • In a sealed vial, mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Maintain the vial at room temperature, ensuring it is protected from light.

    • Withdraw aliquots at designated time points for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Thermal Degradation

  • Solid-State Stress:

    • Place a known quantity of the solid compound in a controlled temperature oven at 80°C.

    • At specified intervals, remove a sample, dissolve it to a known concentration in a suitable solvent, and analyze by HPLC.

  • Solution-State Stress:

    • Prepare a 1 mg/mL solution of the compound in a relevant solvent.

    • Place the solution in a temperature-controlled oven at 60°C.

    • Withdraw aliquots at defined time points for HPLC analysis.

Protocol 4: Photostability Testing

  • Sample Preparation: Prepare two sets of solutions of the compound (e.g., 1 mg/mL) in a photochemically transparent container.

  • Exposure Conditions:

    • Place one set of samples in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).

    • Wrap the second set of samples in aluminum foil to serve as dark controls and place them in the same chamber.

  • Analysis: After a defined exposure period, analyze samples from both the exposed and dark control groups by HPLC to determine the extent of photodegradation.

Mandatory Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting start Define Stability Study Objectives select_conditions Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->select_conditions select_analytics Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) select_conditions->select_analytics prep_samples Prepare Samples of This compound select_analytics->prep_samples stress_testing Perform Forced Degradation Studies prep_samples->stress_testing dark_control Run Dark/Unstressed Controls prep_samples->dark_control analyze_samples Analyze Samples at Time Points stress_testing->analyze_samples dark_control->analyze_samples quantify_degradation Quantify Degradation & Identify Degradants analyze_samples->quantify_degradation report Compile Stability Report quantify_degradation->report

Caption: A typical experimental workflow for assessing the stability of a chemical compound.

Troubleshooting_Reactivity cluster_investigation Investigation cluster_mitigation Mitigation Strategies start Unexpected Reactivity or Degradation Observed identify_conditions Identify Reaction Conditions (pH, Temp, Light, Reagents) start->identify_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) identify_conditions->analyze_byproducts review_literature Review Literature for Analogous Reactivity analyze_byproducts->review_literature modify_temp Modify Temperature review_literature->modify_temp modify_reagents Change Reagents (e.g., milder base/acid) review_literature->modify_reagents protect_from_light Protect from Light review_literature->protect_from_light change_solvent Change Solvent review_literature->change_solvent protecting_groups Use Protecting Groups review_literature->protecting_groups end Optimized Reaction Conditions modify_temp->end modify_reagents->end protect_from_light->end change_solvent->end protecting_groups->end

Caption: A logical guide for troubleshooting unexpected reactivity or degradation.

References

Technical Support Center: Reactions with Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted benzoic acids.

Frequently Asked Questions (FAQs)

Solubility Issues

Q1: My substituted benzoic acid is poorly soluble in the reaction solvent. What can I do?

A1: Poor solubility is a common issue. Consider the following troubleshooting steps:

  • Solvent Selection: The principle of "like dissolves like" is a good starting point. The polarity of your substituted benzoic acid, which is influenced by its substituent, should guide your solvent choice. Test solubility in a range of solvents with varying polarities.[1]

  • Co-solvent System: Employing a co-solvent can modify the overall polarity of the solvent system to better match your substrate.[1]

  • Temperature: Solubility is often temperature-dependent. Gently heating the mixture may improve dissolution. However, be cautious of potential degradation of your starting material or reagents at elevated temperatures.[1]

  • pH Adjustment: As weak acids, the solubility of benzoic acid derivatives is highly pH-dependent. In acidic conditions, they exist in their less soluble protonated form. Increasing the pH by adding a base will form the more soluble carboxylate salt.[1]

  • Purity Verification: Impurities can significantly hinder solubility. Ensure the purity of your benzoic acid derivative using analytical techniques like NMR or HPLC.[1]

Q2: My product precipitates out of the reaction mixture prematurely. How can I prevent this?

A2: Premature precipitation can lead to incomplete reactions and purification difficulties. Try these solutions:

  • Slower Cooling: If the reaction is heated, allow it to cool to room temperature slowly before any further cooling in an ice bath.[1]

  • Increase Solvent Volume: The solution may be too concentrated. Adding more of the primary solvent can help keep the product dissolved.[1]

Reactivity & Reaction Failures

Q3: My esterification/amide coupling reaction is sluggish or failing. What are the likely causes related to my substituted benzoic acid?

A3: The electronic properties of the substituent on the benzoic acid ring play a critical role in its reactivity.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3), amino (-NH2), and alkyl groups (-CH3) are electron-donating.[2] These groups increase electron density on the carboxyl group, making it less electrophilic and therefore less reactive towards nucleophiles (alcohols or amines). This destabilizes the conjugate base, decreasing the acidity of the benzoic acid.[2][3][4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing.[2] These groups pull electron density away from the carboxyl group, making it more electrophilic and more reactive. They stabilize the conjugate base, increasing the acidity of the benzoic acid.[2][4][5]

Troubleshooting Strategy:

  • Identify the Substituent: Determine if your substituent is an EDG or EWG.

  • Adjust Reaction Conditions:

    • For EDG-substituted benzoic acids , you may need more forcing conditions: higher temperatures, longer reaction times, or a more potent activating agent for amide coupling (see Q4).

    • For EWG-substituted benzoic acids , the reaction should proceed more readily. If it's failing, other factors like steric hindrance, reagent quality, or moisture might be the issue.

Q4: How do I choose the right activating agent for an amide coupling with a substituted benzoic acid?

A4: The choice of coupling reagent is crucial, especially for unreactive benzoic acids.

  • Standard Carbodiimides: Reagents like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are common but may not be effective for deactivated (electron-rich) benzoic acids.[6][7]

  • Uronium/Phosphonium Reagents: For challenging couplings, consider more powerful activating agents like HATU, HBTU, or PyBOP. These reagents often lead to higher yields and faster reaction times.[8]

  • Acid Chlorides: Converting the benzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate.[9] However, this method is often harsh and may not be suitable for complex molecules with sensitive functional groups.[6]

Side Reactions & Impurities

Q5: I am observing unexpected byproducts in my esterification reaction. What could they be?

A5: Side reactions in esterification can arise from various sources:

  • Impurities in Starting Materials: Check the purity of your benzoic acid derivative and the alcohol. Impurities in the alcohol can lead to the formation of different ester byproducts.[10]

  • Self-Condensation: While less common, under certain conditions, two molecules of the benzoic acid derivative could potentially react, especially if the starting material has other reactive functional groups. For example, 3,4-diaminobenzoic acid could potentially form benzimidazole side products.[10]

  • Decarboxylation: Some substituted benzoic acids can undergo decarboxylation (loss of CO2) at high temperatures, especially under oxidative or radical conditions.[11][12][13][14][15]

Q6: How can I effectively remove unreacted benzoic acid from my final product?

A6: Residual benzoic acid is a common impurity.

  • Aqueous Base Wash: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide) will deprotonate the acidic benzoic acid, forming the water-soluble carboxylate salt, which will be extracted into the aqueous layer.[16]

  • Column Chromatography: While standard silica gel chromatography can sometimes be challenging for separating compounds with similar polarities, it is often effective.[16]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.

Analytical & Purification Challenges

Q7: I'm having trouble monitoring my reaction progress with TLC. Any tips?

A7: Thin-Layer Chromatography (TLC) is a quick and effective monitoring tool.

  • Solvent System: Ensure you are using an appropriate solvent system that provides good separation between your starting material, product, and any potential byproducts.

  • Visualization: Not all compounds are UV-active. If a spot is suspected but not visible under a UV lamp, try using other visualization techniques such as staining with potassium permanganate or iodine.[10]

Quantitative Data

Table 1: Influence of Substituents on the Acidity of p-Substituted Benzoic Acids

Substituent (at para-position)Electronic EffectpKaAcidity Relative to Benzoic Acid
-OCH₃Electron-Donating4.47Weaker
-CH₃Electron-Donating4.34Weaker
-H(Reference)4.20-
-ClElectron-Withdrawing3.98Stronger
-CNElectron-Withdrawing3.55Stronger
-NO₂Electron-Withdrawing3.44Stronger

Data compiled from principles described in multiple sources.[2][5][17]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol describes a typical acid-catalyzed esterification of a substituted benzoic acid with an alcohol.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted benzoic acid (1.0 eq).

  • Reagents: Add the alcohol (can be used as the solvent, typically a large excess, e.g., 10-20 eq) followed by a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the benzoic acid.[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a large excess of alcohol was used, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol outlines the formation of an amide from a substituted benzoic acid and an amine using HATU as a coupling agent.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).[8]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions substituent_effect Consider Substituent Electronic Effects start->substituent_effect impure_sm Impure Starting Material check_sm->impure_sm Purity Issue Found degraded_reagents Degraded Reagents/ Incorrect Stoichiometry check_reagents->degraded_reagents Issue Found suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond Issue Found purify_sm Purify Starting Material impure_sm->purify_sm new_reagents Use Fresh Reagents/ Adjust Stoichiometry degraded_reagents->new_reagents adjust_conditions Adjust Conditions suboptimal_cond->adjust_conditions rerun Re-run Reaction purify_sm->rerun new_reagents->rerun adjust_conditions->rerun edg Electron-Donating Group (EDG)? substituent_effect->edg ewg Electron-Withdrawing Group (EWG)? edg->ewg No increase_reactivity Increase Reactivity: - Higher Temp - Longer Time - Stronger Activator edg->increase_reactivity Yes check_other Problem Likely Elsewhere (Sterics, Solvent, etc.) ewg->check_other Yes increase_reactivity->rerun

Caption: Troubleshooting workflow for low reaction yield.

Solubility_Troubleshooting start Poor Solubility of Substituted Benzoic Acid check_purity Verify Purity start->check_purity test_solvents Test Different Solvents (Polarity) check_purity->test_solvents No impure Impurity Detected check_purity->impure Yes no_dissolution1 Still Insoluble test_solvents->no_dissolution1 Failure dissolved Solubility Achieved test_solvents->dissolved Success adjust_temp Increase Temperature no_dissolution2 Still Insoluble adjust_temp->no_dissolution2 Failure adjust_temp->dissolved Success adjust_ph Adjust pH (Add Base) no_dissolution3 Still Insoluble adjust_ph->no_dissolution3 Failure adjust_ph->dissolved Success purify Purify Material impure->purify purify->start no_dissolution1->adjust_temp no_dissolution2->adjust_ph

Caption: Decision tree for addressing solubility issues.

References

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated benzoic acids, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for monofluorinated benzoic acids and their associated impurities?

A1: The two most prevalent methods for synthesizing monofluorinated benzoic acids are the diazotization of aminobenzoic acids (e.g., the Schiemann reaction) and the oxidation of fluorotoluenes. Each route has a distinct impurity profile.[1]

  • Diazotization of Anthranilic Acid (for 2-Fluorobenzoic Acid): This classic method involves converting the amino group of anthranilic acid into a diazonium salt, which is then displaced by fluoride.[1]

    • Potential Impurities:

      • Unreacted Anthranilic Acid: Incomplete diazotization can lead to the starting material being carried over.[1]

      • Isomeric Fluorobenzoic Acids: While the starting material directs ortho-substitution, trace amounts of 3- and 4-fluorobenzoic acid may form.[1]

      • Phenolic Byproducts: The reaction of the diazonium salt with water can produce salicylic acid.[1]

      • Azo Compounds: Side reactions of the diazonium salt can lead to the formation of colored azo-byproducts.[1]

  • Oxidation of o-Fluorotoluene (for 2-Fluorobenzoic Acid): This approach involves the oxidation of the methyl group of o-fluorotoluene.

    • Potential Impurities:

      • Unreacted o-Fluorotoluene: Incomplete oxidation will result in the presence of the starting material.[1]

      • o-Fluorobenzaldehyde: Partial oxidation of the methyl group can lead to the formation of the corresponding aldehyde.[1]

      • Benzoic Acid: In some cases, radical side reactions can cause the loss of the fluorine substituent, resulting in the formation of benzoic acid.[1]

Q2: My final fluorinated benzoic acid product is discolored. What is the likely cause and how can I purify it?

A2: Discoloration, often presenting as a yellow or brownish tint, is typically due to trace organic impurities or tar-like byproducts from the synthesis.[1][2]

  • Likely Causes:

    • Azo Compounds: In the diazotization route, residual diazonium salts can form colored azo-byproducts.[1]

    • Oxidation Products: Minor, colored byproducts can form from the oxidation of starting materials or the product, particularly at elevated temperatures.[1]

  • Purification Methods:

    • Recrystallization: This is a highly effective method for removing colored impurities. Suitable solvents include aqueous ethanol or toluene.[2]

    • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities.[1][2]

    • Sublimation: Vacuum sublimation is an excellent technique for obtaining a pure, white crystalline product by separating the volatile fluorobenzoic acid from non-volatile colored impurities.[2]

Q3: I am struggling with the separation of positional isomers of fluorobenzoic acid. What strategies can I employ?

A3: The separation of positional isomers (e.g., 2-, 3-, and 4-fluorobenzoic acid) can be challenging due to their similar physical properties.[2]

  • Fractional Crystallization: This technique relies on small differences in solubility of the isomers in a particular solvent system. It may require multiple recrystallization steps to achieve high purity.

  • Column Chromatography: While more time-consuming, column chromatography on silica gel can be highly effective for separating isomers with even very similar polarities. Careful selection of the eluent system is crucial for successful separation.

  • Preparative HPLC: For very difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful, albeit more expensive, option.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of fluorinated benzoic acids.

Problem Potential Cause Recommended Solution
Low Purity of Final Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure completion. Adjust reaction time and temperature as necessary.[1]
Inefficient purification.Optimize the recrystallization solvent system. Consider a secondary purification step like column chromatography or sublimation.[1]
Presence of Isomeric Impurities Non-specific reaction conditions.For diazotization reactions, ensure precise temperature control (typically 0-5 °C) to minimize side reactions. For methods involving fluorination of a precursor, optimize the fluorinating agent and reaction conditions to enhance regioselectivity.[1]
Residual Starting Material Insufficient reagent or reaction time.Use a slight excess of the key reagent (e.g., sodium nitrite in diazotization, or the oxidant in oxidation reactions). Increase the reaction time and monitor for the disappearance of the starting material.
Unexpected Byproducts Side reactions due to incorrect temperature or stoichiometry.Carefully control the reaction temperature throughout the process. Ensure accurate measurement and addition of all reagents.
Contaminated reagents or solvents.Use high-purity, anhydrous solvents and reagents. Verify the purity of starting materials before use.
Product is an Oil, Not Crystals During Recrystallization The solution is supersaturated at a temperature above the melting point of the impure compound.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool down much more slowly. Using an insulated container can help moderate the cooling rate.[2]
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Poor Recovery After Recrystallization Too much solvent was used.Reduce the amount of solvent used to dissolve the crude product.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Premature crystallization during hot filtration.To avoid premature crystallization, use a pre-heated funnel and flask for hot filtration.[2]

Data Presentation

Table 1: Properties of Monofluorinated Benzoic Acid Isomers

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Fluorobenzoic AcidC₇H₅FO₂140.11122-125251
3-Fluorobenzoic AcidC₇H₅FO₂140.11122-124251
4-Fluorobenzoic AcidC₇H₅FO₂140.11182-185251

Note: Data compiled from various sources. Boiling points are at atmospheric pressure.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via Diazotization

This protocol is adapted from Organic Syntheses.

Materials:

  • Ethyl p-aminobenzoate

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Boric Acid

  • 60% Hydrofluoric Acid

  • Potassium Hydroxide

  • 95% Ethyl Alcohol

  • Activated Charcoal (Norite)

  • Methyl Alcohol

  • Ether

Procedure:

  • Diazotization: A solution of 165.5 g (1 mole) of ethyl p-aminobenzoate in 300 mL of concentrated hydrochloric acid and 200 g of ice is prepared in a 5-L round-bottom flask. The flask is placed in an ice-salt bath and cooled to 0°C. A solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimum amount of water is added slowly while maintaining the temperature below 7°C. The completion of diazotization is confirmed by a persistent positive test for nitrous acid with starch-iodide paper.

  • Formation of the Fluoborate Salt: A solution of 68 g (1.1 moles) of boric acid in 133 g (4 moles) of 60% hydrofluoric acid is prepared in a paraffin-wax coated beaker, keeping the temperature below 25°C. This ice-cold fluoboric acid solution is added rapidly to the diazonium solution while keeping the temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate precipitates.

  • Isolation and Drying of the Fluoborate Salt: The solid is filtered and washed successively with cold water, methyl alcohol, and ether. The fluoborate is then thoroughly dried over concentrated sulfuric acid. It is crucial that the fluoborate is dry to avoid violent decomposition in the next step.[3]

  • Thermal Decomposition: The dry fluoborate salt is decomposed by heating in a flask. The resulting ethyl p-fluorobenzoate is collected.

  • Hydrolysis: The crude ethyl p-fluorobenzoate is refluxed for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 mL of 95% ethyl alcohol and 120 mL of water.

  • Purification: The hot solution is filtered. The p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid to the hot filtrate until the mixture is acidic. For further purification, the crude acid is dissolved in a hot solution of potassium carbonate in water, treated with activated charcoal, and filtered hot. Hydrochloric acid is added to precipitate the pure p-fluorobenzoic acid, which is then cooled, filtered, and dried.[3]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start synthesis Synthesis of Crude Fluorinated Benzoic Acid start->synthesis workup Aqueous Workup (e.g., Extraction) synthesis->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification evaporation->purification recrystallization Recrystallization purification->recrystallization Common chromatography Column Chromatography purification->chromatography Isomers sublimation Sublimation purification->sublimation Volatile analysis Purity Analysis (e.g., HPLC, NMR, MP) recrystallization->analysis chromatography->analysis sublimation->analysis end Pure Product analysis->end

Caption: General experimental workflow for the synthesis and purification of fluorinated benzoic acids.

Troubleshooting Decision Tree for Low Purity

troubleshooting_tree start Low Purity Detected check_reaction Was the reaction monitored to completion? start->check_reaction incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature - Add more reagent check_reaction->incomplete_reaction No check_impurities What is the nature of the impurities? check_reaction->check_impurities Yes incomplete_reaction->check_impurities starting_material Residual Starting Material: - Optimize reaction conditions - Improve purification check_impurities->starting_material Starting Material isomers Isomeric Impurities: - Optimize regioselectivity - Use column chromatography check_impurities->isomers Isomers byproducts Other Byproducts: - Check for side reactions - Verify reagent purity check_impurities->byproducts Byproducts check_purification Was the purification method effective? starting_material->check_purification isomers->check_purification byproducts->check_purification optimize_purification Optimize Purification: - Change recrystallization solvent - Perform a second purification step check_purification->optimize_purification No end Pure Product Achieved check_purification->end Yes optimize_purification->end

Caption: A decision tree to troubleshoot low purity in fluorinated benzoic acid synthesis.

References

dealing with moisture sensitivity in reactions with 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the moisture sensitivity of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

While this compound itself is a stable crystalline solid, it is a carboxylic acid that can participate in reactions that are highly sensitive to moisture. The primary concern arises when it is converted to more reactive intermediates, such as an acyl chloride. Acyl chlorides react vigorously with water, which will consume the intermediate and reduce the yield of the desired product.[1][2] Therefore, maintaining anhydrous (water-free) conditions is critical for successful reactions.

Q2: What are the signs that moisture has compromised my reaction?

Several indicators may suggest that moisture has interfered with your reaction:

  • Low or no yield of the desired product: This is the most common sign, as moisture will hydrolyze reactive intermediates.[3]

  • Formation of this compound as a byproduct: If you are performing a reaction to modify the carboxylic acid group (e.g., forming an amide), the presence of the starting material in your final product mixture can indicate that the reactive intermediate (like the acyl chloride) was hydrolyzed back to the acid.

  • Difficulty in product purification: The presence of the starting carboxylic acid as an impurity can complicate the purification of your desired product.[3]

  • Inconsistent results: If you are getting variable yields between batches, it could be due to inconsistent control of moisture.

Q3: What is the best way to store and handle this compound?

To ensure the integrity of your starting material, it should be stored in a tightly sealed container in a cool, dry place. A desiccator is recommended for long-term storage to protect it from atmospheric moisture. When handling the compound, work in a low-humidity environment or a glove box if possible.

Troubleshooting Guide

Issue 1: Low Yield in Acyl Chloride Formation

Symptom: After reacting this compound with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), the yield of the resulting acyl chloride is low, or the subsequent reaction gives a poor yield.

Possible Cause Troubleshooting Steps
Moisture in the reaction setup 1. Dry all glassware thoroughly: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum and cool under an inert atmosphere. 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Ensure reagents are dry: Use a fresh bottle of the chlorinating agent. Thionyl chloride and oxalyl chloride are highly sensitive to moisture.
Incomplete reaction 1. Check reaction time and temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature as per the protocol. 2. Use a slight excess of the chlorinating agent: A small excess (e.g., 1.2-2.0 equivalents) can help drive the reaction to completion.
Degradation of the product 1. Remove excess chlorinating agent: After the reaction is complete, remove any remaining thionyl chloride or oxalyl chloride under reduced pressure, as it can sometimes cause side reactions in the subsequent steps.
Issue 2: Amide Formation Reaction Fails or Gives Low Yield

Symptom: When reacting the in-situ generated 4-Chloro-2-(trifluoromethyl)benzoyl chloride with an amine, the desired amide is not formed, or the yield is significantly lower than expected.

Possible Cause Troubleshooting Steps
Hydrolysis of the acyl chloride 1. Maintain a strict inert atmosphere: The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1] 2. Dry the amine and solvent: Ensure that both the amine and the solvent are anhydrous. Molecular sieves can be used to dry the solvent if necessary.
Formation of amine hydrochloride salt 1. Use a non-nucleophilic base: The reaction of an acyl chloride with an amine produces HCl as a byproduct, which can react with the starting amine to form an unreactive hydrochloride salt. Add a tertiary amine base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to scavenge the HCl.[1]
Low reactivity of the amine 1. Increase reaction temperature: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), gentle heating may be required. 2. Consider a catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.

Data Presentation

The presence of water during the formation of an acyl chloride from a carboxylic acid can significantly reduce the yield of the desired product due to the rapid hydrolysis of the highly reactive acyl chloride back to the starting carboxylic acid. The following table provides an illustrative example of the expected impact of water on the yield of an acyl chloride synthesis.

Disclaimer: The following data is representative and intended to illustrate the detrimental effect of moisture. Actual results with this compound may vary.

Water Content in Reaction (molar equivalents relative to carboxylic acid)Expected Yield of Acyl ChlorideObservations
0.0 (Strictly Anhydrous)>95%Clean reaction, minimal starting material remaining.
0.1~85-90%Minor amount of starting carboxylic acid observed as an impurity.
0.25~70-75%Significant presence of starting carboxylic acid, potentially complicating purification.
0.5~40-50%The major component of the crude product is the starting carboxylic acid.
1.0<5%The reaction is almost completely inhibited; the primary isolated product is the starting carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of 4-Chloro-2-(trifluoromethyl)benzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride under anhydrous conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser and drying tube or inert gas inlet

  • Addition funnel (optional)

Procedure:

  • Reaction Setup: Assemble the dry glassware. Place the this compound (1.0 eq) in the round-bottom flask. Seal the flask and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCM to the flask via a syringe or cannula.

  • Reagent Addition: Add thionyl chloride (2.0 eq) to the stirred suspension at room temperature. This can be done via a syringe or an addition funnel. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (around 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.

Protocol 2: Synthesis of an Amide from 4-Chloro-2-(trifluoromethyl)benzoyl Chloride

This protocol details the reaction of the freshly prepared acyl chloride with a primary or secondary amine to form an amide.

Materials:

  • Crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride (from Protocol 1)

  • A primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried reaction flask with a magnetic stir bar and septum

  • Syringes and needles

Procedure:

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and the tertiary amine base (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the amine solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride in a minimal amount of anhydrous DCM under an inert atmosphere. Slowly add this solution dropwise to the cooled, stirred amine solution via a syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can then be purified by column chromatography or recrystallization.[1]

Visualizations

Moisture_Troubleshooting_Workflow start Low Reaction Yield check_moisture Is moisture contamination suspected? start->check_moisture dry_glassware Oven-dry or flame-dry all glassware check_moisture->dry_glassware Yes check_reagents Are other reaction parameters optimal? check_moisture->check_reagents No use_anhydrous_solvents Use freshly distilled or commercial anhydrous solvents dry_glassware->use_anhydrous_solvents inert_atmosphere Perform reaction under an inert atmosphere (N2 or Ar) use_anhydrous_solvents->inert_atmosphere inert_atmosphere->check_reagents reassess_protocol Re-evaluate stoichiometry, temperature, and reaction time check_reagents->reassess_protocol No success Improved Yield check_reagents->success Yes failure Yield still low - investigate other issues reassess_protocol->failure Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products acyl_chloride 4-Chloro-2-(trifluoromethyl)benzoyl chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate Nucleophilic attack by water water Water (H₂O) product This compound + HCl intermediate->product Elimination of HCl

References

scale-up challenges for the synthesis of 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-Chloro-2-(trifluoromethyl)benzoic acid, particularly those related to scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for the synthesis of this compound, each with distinct advantages and challenges for scale-up:

  • Ortho-lithiation followed by carboxylation: This route typically starts from 1-chloro-3-(trifluoromethyl)benzene. An organolithium reagent, such as n-butyllithium, is used to selectively deprotonate the position ortho to the trifluoromethyl group, followed by quenching with carbon dioxide to form the carboxylic acid. While direct, this method involves pyrophoric and highly reactive organolithium reagents, posing significant safety and handling challenges at a larger scale.

  • Grignard reaction followed by carboxylation: This approach involves the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-4-chloro-2-(trifluoromethyl)benzene, followed by reaction with carbon dioxide. Grignard reagents are generally less hazardous than organolithiums, but the initiation of the Grignard formation can be challenging to control on a large scale, and side reactions can be more prevalent.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns depend on the chosen synthetic route. For methods involving organolithium reagents, the main hazard is their pyrophoric nature, meaning they can ignite spontaneously on contact with air or moisture. Large-scale reactions require strict anhydrous and inert atmosphere conditions, as well as robust temperature control to manage the exothermic nature of the lithiation and quenching steps. For Grignard-based routes, while less pyrophoric, the initiation of the reaction can be strongly exothermic and difficult to control, potentially leading to a runaway reaction. The use of ethereal solvents like diethyl ether or tetrahydrofuran (THF) also presents flammability risks.

Q3: What are the common byproducts in the synthesis of this compound?

A3: Byproduct formation is a significant challenge, particularly during scale-up. Common byproducts include:

  • Isomeric benzoic acids: Incomplete regioselectivity during lithiation or Grignard formation can lead to the formation of other isomers, such as 5-chloro-2-(trifluoromethyl)benzoic acid.

  • Dehalogenated or debrominated species: Reaction of the organometallic intermediate with solvent or trace moisture can lead to the formation of 2-(trifluoromethyl)benzoic acid.

  • Wurtz coupling products: In Grignard reactions, the coupling of the Grignard reagent with the starting aryl halide can produce biphenyl derivatives.

  • Over-reaction products: In some cases, the organometallic intermediate can react with the product, leading to more complex structures.

  • Hydrolysis of the trifluoromethyl group: Under harsh acidic or basic conditions during workup, the trifluoromethyl group can be susceptible to hydrolysis, forming a carboxylic acid group.

Troubleshooting Guides

Issue 1: Low Yield in Ortho-lithiation Route
Possible Cause Troubleshooting Steps Expected Outcome
Incomplete lithiation - Ensure strict anhydrous conditions for all reagents and glassware.- Use freshly titrated n-butyllithium to ensure accurate stoichiometry.- Optimize the reaction temperature; typically, lithiation is performed at low temperatures (e.g., -78 °C).- Consider the use of a chelating agent like TMEDA (tetramethylethylenediamine) to enhance the reactivity of the organolithium reagent.Increased conversion of the starting material to the desired lithiated intermediate.
Degradation of the organolithium reagent - Maintain a consistently low temperature throughout the addition of the organolithium reagent and during the reaction.- Ensure the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen).Minimized loss of the active reagent, leading to a higher yield of the desired product.
Inefficient carboxylation - Use a large excess of freshly crushed dry ice (solid CO2).- Ensure rapid and efficient mixing as the lithiated intermediate is added to the dry ice to prevent localized warming and side reactions.Improved trapping of the lithiated species to form the carboxylate salt.
Issue 2: Difficulty Initiating Grignard Reaction
Possible Cause Troubleshooting Steps Expected Outcome
Passivated magnesium surface - Use freshly crushed or ground magnesium turnings to expose a fresh reactive surface.- Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.Prompt initiation of the Grignard reaction upon addition of the aryl halide.
Presence of moisture - Thoroughly dry all glassware and solvents before use.- Perform the reaction under a strictly inert atmosphere.Consistent and reliable initiation of the Grignard formation.
Incorrect solvent - THF is generally a better solvent than diethyl ether for initiating Grignard reactions with less reactive aryl chlorides.Improved solubility of the Grignard reagent and potentially faster initiation.
Issue 3: Poor Product Purity After Work-up
Possible Cause Troubleshooting Steps Expected Outcome
Formation of emulsions during extraction - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Use a larger volume of solvent to dilute the reaction mixture.Cleaner separation of the organic and aqueous layers.
Co-precipitation of impurities - During acidification to precipitate the benzoic acid, add the acid slowly with vigorous stirring to promote the formation of larger, purer crystals.- Perform a recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).Higher purity of the isolated solid product.
Presence of colored impurities - Treat the crude product solution with activated carbon before recrystallization to remove colored impurities.A whiter, more crystalline final product.

Experimental Protocols

Representative Lab-Scale Synthesis via Ortho-lithiation

Starting Material: 1-Chloro-3-(trifluoromethyl)benzene

  • Preparation: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-chloro-3-(trifluoromethyl)benzene (18.0 g, 0.1 mol) and anhydrous THF (200 mL).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes (1.6 M, 68.8 mL, 0.11 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Carboxylation: The reaction mixture is then slowly transferred via cannula into a separate flask containing a vigorously stirred slurry of freshly crushed dry ice (100 g) in anhydrous THF (100 mL).

  • Work-up: After the addition is complete, the mixture is allowed to warm to room temperature. The reaction is quenched by the slow addition of 1 M HCl (150 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Lab-Scale vs. Potential Pilot-Scale Synthesis

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)Key Scale-Up Consideration
Reaction Vessel 1 L Glass Flask100 L Glass-Lined ReactorHeat transfer becomes critical due to a lower surface-area-to-volume ratio.
Agitation Magnetic StirrerImpeller/Baffle SystemEfficient mixing is crucial for maintaining temperature homogeneity and preventing localized "hot spots".
Temperature Control Dry Ice/Acetone BathJacketed Reactor with Heat Transfer FluidPrecise and responsive temperature control is essential to manage the exotherm of the reaction.
Reagent Addition Dropping FunnelMetering PumpControlled addition rate is vital to prevent runaway reactions.
Work-up Separatory FunnelExtraction/Decantation VesselHandling larger volumes requires dedicated equipment for safe and efficient phase separation.

Visualizations

experimental_workflow start Start: 1-Chloro-3-(trifluoromethyl)benzene dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-Butyllithium Dropwise cool->add_nBuLi stir Stir at -78 °C for 2h add_nBuLi->stir carboxylation Transfer to Dry Ice Slurry stir->carboxylation warm Warm to Room Temperature carboxylation->warm quench Quench with 1M HCl warm->quench extract Extract with Ethyl Acetate quench->extract purify Recrystallize extract->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound via ortho-lithiation.

troubleshooting_grignard start Grignard Reaction Fails to Initiate check_mg Is the Magnesium Surface Fresh? start->check_mg activate_mg Action: Activate Mg with Iodine or 1,2-dibromoethane check_mg->activate_mg No check_moisture Is the System Anhydrous? check_mg->check_moisture Yes activate_mg->check_moisture dry_system Action: Flame-dry glassware, use anhydrous solvents check_moisture->dry_system No success Outcome: Reaction Initiates check_moisture->success Yes dry_system->success failure Outcome: Reaction Still Fails dry_system->failure

Technical Support Center: Catalyst Selection for Coupling Reactions with 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(trifluoromethyl)benzoic acid in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound presents a few key challenges. The C-Cl bond is less reactive than C-Br or C-I bonds, necessitating more active catalyst systems.[1] The presence of the electron-withdrawing trifluoromethyl group does, however, activate the C-Cl bond towards oxidative addition, a crucial step in the catalytic cycle.[2] The carboxylic acid functionality can potentially interfere with the reaction by reacting with the base or coordinating to the palladium center.[3] This may require an excess of base or protection of the carboxylic acid group in some cases.

Q2: Do I need to protect the carboxylic acid group?

A2: Not always. Many modern palladium catalyst systems exhibit good functional group tolerance, and successful couplings can be achieved with the free carboxylic acid. This is often accomplished by using a sufficient excess of a suitable base (e.g., K₃PO₄, Cs₂CO₃) to both deprotonate the carboxylic acid and participate in the catalytic cycle.[3] However, if you experience low yields or side reactions, protection as an ester (e.g., methyl or ethyl ester) followed by deprotection is a viable strategy.[3]

Q3: What type of palladium catalyst and ligand should I start with?

A3: For an electron-deficient aryl chloride like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[4] Good starting points include Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or other biaryl phosphines, paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] Palladium precatalysts, which are air- and moisture-stable and form the active catalytic species in situ, are also excellent choices.[3][5]

Q4: What are common side reactions to look out for?

A4: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen. This can be minimized by ensuring a strictly inert atmosphere and using appropriate ligands.

  • Homocoupling: Dimerization of the coupling partners. This is often more prevalent in Sonogashira reactions but can be suppressed by using copper-free conditions or specific ligands.[6]

  • Decarboxylation: Loss of CO₂ from the benzoic acid, particularly at high temperatures.[7] While less common under typical cross-coupling conditions, it's a possibility to consider if you observe unexpected byproducts.

Troubleshooting Guides

Low or No Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[1] Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.[5]
Inappropriate Ligand For this electron-deficient aryl chloride, switch to a bulkier, more electron-rich phosphine ligand (e.g., from the Buchwald or Fu families) or an N-heterocyclic carbene (NHC) ligand.[4]
Incorrect Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[8]
Low Reaction Temperature Aryl chlorides often require higher temperatures for efficient oxidative addition. Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Poor Substrate Quality Ensure the purity of your this compound and the coupling partner, as impurities can poison the catalyst.
Formation of Significant Byproducts
Byproduct Observed Troubleshooting Steps
Hydrodehalogenation Product Ensure a strictly anaerobic reaction setup by thoroughly degassing all solvents and using Schlenk line techniques or a glovebox. Consider a ligand that promotes faster reductive elimination.
Homocoupling of Coupling Partner For Sonogashira couplings, consider a copper-free protocol. For Suzuki reactions, ensure the purity of the boronic acid/ester and use the correct stoichiometry.
Decarboxylation Product If decarboxylation is suspected, try running the reaction at a lower temperature. If a higher temperature is necessary for C-Cl activation, consider protecting the carboxylic acid as an ester.[7]

Catalyst Selection and Performance Data

The following tables provide a summary of catalyst systems that have been successfully used for various coupling reactions with substrates similar to this compound. Note: The data presented is illustrative and based on structurally related compounds. Optimal conditions for your specific reaction may require screening.

Suzuki-Miyaura Coupling
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ORT - 1002 - 1290-98
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802High
Pd(OAc)₂ / PCy₃·HBF₄K₂CO₃1,4-Dioxane11012Good
Buchwald-Hartwig Amination
Catalyst Precursor / LigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂ / X-PhosK₂CO₃t-BuOH10018Aniline85
[Pd(cinnamyl)Cl]₂ / Mor-DalPhosNaOt-BuToluene1003-5Morpholine92
Pd₂(dba)₃ / RuPhosNaOt-BuDioxane801-3Primary Amines>90
Heck Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Alkene PartnerYield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10024Styrene70-85
Herrmann's CatalystNaOAcNMP120-14012n-Butyl acrylate>90
PdCl₂(PPh₃)₂K₂CO₃DMF12016Styrene~75
Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Alkyne PartnerYield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF654-8Phenylacetylene80-95
Pd(OAc)₂ / SPhos-Cs₂CO₃1,4-Dioxane10012Terminal AlkynesHigh
PdCl₂(PCy₃)₂-K₂CO₃Toluene11016Terminal AlkynesGood

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a glovebox or a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.1-1.2 mmol) in a suitable anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Coupling Reaction with This compound reaction_type Select Coupling Reaction (Suzuki, Buchwald-Hartwig, Heck, Sonogashira) start->reaction_type catalyst_choice Initial Catalyst System Selection reaction_type->catalyst_choice ligand_screening Ligand Screening (e.g., XPhos, SPhos, RuPhos) catalyst_choice->ligand_screening base_screening Base Screening (e.g., K3PO4, Cs2CO3, NaOtBu) ligand_screening->base_screening solvent_screening Solvent Screening (e.g., Toluene, Dioxane, THF) base_screening->solvent_screening reaction_monitoring Run Reaction & Monitor Progress (TLC, LC-MS) solvent_screening->reaction_monitoring troubleshooting Troubleshoot (Low Yield, Byproducts) reaction_monitoring->troubleshooting Issues Encountered successful_product Successful Product Formation reaction_monitoring->successful_product Reaction Complete optimization Optimize Conditions (Temp, Concentration, Time) troubleshooting->optimization optimization->reaction_monitoring

Caption: A general workflow for catalyst selection and optimization.

Troubleshooting_Logic start Low or No Product Yield check_catalyst Check Catalyst Activity (Fresh Reagents, Inert Atmosphere) start->check_catalyst change_ligand Change Ligand (Bulky, Electron-Rich) check_catalyst->change_ligand No Improvement success Improved Yield check_catalyst->success Improvement change_base Change Base (Screen different types) change_ligand->change_base No Improvement change_ligand->success Improvement increase_temp Increase Temperature change_base->increase_temp No Improvement change_base->success Improvement check_purity Check Substrate Purity increase_temp->check_purity No Improvement increase_temp->success Improvement check_purity->success Impurity Found & Rectified

References

Validation & Comparative

Comparative Guide to Analytical Methods for 4-Chloro-2-(trifluoromethyl)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis, is critical.[1] This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC/MS) alternative, complete with detailed experimental protocols and validation parameters to ensure reliable and accurate measurements.

Method Comparison: HPLC vs. GC/MS

The choice of analytical technique is pivotal for achieving desired sensitivity, specificity, and throughput. Below is a comparison of a proposed Reverse-Phase HPLC (RP-HPLC) method and a GC/MS method for the analysis of this compound.

ParameterHPLC MethodGC/MS Method
Principle Separation based on polarity using a liquid mobile phase and a stationary phase.Separation based on volatility and polarity, with mass spectrometric detection for identification and quantification.
Typical Stationary Phase C18 or other reversed-phase columns.Capillary columns with various coatings (e.g., polysiloxane).
Mobile/Carrier Gas Solvent mixture (e.g., Acetonitrile/Water with acid).Inert gas (e.g., Helium, Nitrogen).
Derivatization Generally not required.Often required to increase volatility and thermal stability.
Selectivity Good, based on retention time and UV detection.Excellent, based on retention time and mass fragmentation patterns.
Sensitivity High (ng to µg range).Very High (pg to fg range).
Sample Throughput Generally higher than GC/MS.Can be lower due to longer run times and sample preparation.
Instrumentation Cost Moderate.High.
Primary Application Routine quality control, purity assessment, and quantification.Trace analysis, impurity profiling, and structural elucidation.

Experimental Protocols

Proposed HPLC Method Validation Protocol

This protocol is based on established validation guidelines for similar benzoic acid derivatives and is designed to ensure the method is fit for its intended purpose.

1. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of a standard solution (likely around 230-280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering the following aspects:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the analyte from potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Alternative Method: GC/MS

For ultra-trace analysis, a GC/MS method can be employed. 4-(Trifluoromethyl)benzoic acid has been used as an internal standard in GC/MS analysis of fluorinated aromatic carboxylic acids.[2]

1. Sample Preparation:

  • Derivatization of the carboxylic acid group (e.g., methylation with diazomethane or silylation) is typically required to increase the volatility of this compound for GC analysis.

2. GC/MS Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A gradient program starting from a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from other components.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Workflow Visualization

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability Define Parameters specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report & Documentation robustness->documentation system_suitability->specificity end Validated Method documentation->end

References

A Comparative Analysis of Trifluoromethylbenzoic Acid Isomers for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the distinct physicochemical properties, reactivity, and applications of 2-, 3-, and 4-(trifluoromethyl)benzoic acid.

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can profoundly alter its physical, chemical, and biological properties. This makes trifluoromethylbenzoic acids crucial building blocks in the synthesis of novel pharmaceuticals and agrochemicals, where enhanced metabolic stability, lipophilicity, and binding affinity are sought.[1][2] However, the positional isomerism of the -CF3 group on the benzoic acid ring—ortho (2-), meta (3-), and para (4-)—is not trivial. The location of this strongly electron-withdrawing group dictates the molecule's acidity, reactivity, and spatial configuration, making the selection of the correct isomer a critical decision in the design of target molecules. This guide provides a comprehensive, data-driven comparison of the three primary isomers of trifluoromethylbenzoic acid to inform rational selection in research and development.

Physicochemical Properties: A Quantitative Comparison

The position of the trifluoromethyl group directly influences key physicochemical parameters such as acidity (pKa), melting point, boiling point, and solubility. These properties are fundamental to predicting the behavior of the isomers in both reaction conditions and biological systems.

Property2-(Trifluoromethyl)benzoic Acid3-(Trifluoromethyl)benzoic Acid4-(Trifluoromethyl)benzoic AcidBenzoic Acid (for reference)
CAS Number 433-97-6[1]454-92-2455-24-3[3]65-85-0
Molecular Formula C₈H₅F₃O₂[1]C₈H₅F₃O₂C₈H₅F₃O₂[3]C₇H₆O₂
Molecular Weight 190.12 g/mol [1]190.12 g/mol 190.12 g/mol [3]122.12 g/mol
pKa (Predicted) ~3.20[4]~3.77[5]~3.69[3]~4.20
Melting Point 107-110 °C[6]104-106 °C[5]219-220 °C[7]122.4 °C
Boiling Point 247 °C (at 753 mmHg)238.5 °C (at 775 mmHg)[5]247 °C (at 753 mmHg)[3]249 °C
Water Solubility 4.8 g/L (at 25 °C)[4]Sparingly solubleSoluble in water[3]3.4 g/L (at 25 °C)

Comparative Analysis of Isomeric Properties

Acidity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This property significantly increases the acidity of the carboxylic acid function compared to unsubstituted benzoic acid (pKa ≈ 4.20). The strong inductive effect (-I) of the -CF3 group stabilizes the resulting carboxylate anion by delocalizing its negative charge, thereby facilitating the release of the proton.

The positional isomerism leads to distinct pKa values:

  • 2-(Trifluoromethyl)benzoic Acid (ortho): This is the strongest acid among the three isomers. The -CF3 group is in close proximity to the carboxylic acid, maximizing the inductive electron-withdrawing effect. Furthermore, steric hindrance from the bulky ortho-substituent can force the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid and further favors dissociation.[8]

  • 4-(Trifluoromethyl)benzoic Acid (para): In the para position, the -CF3 group exerts its electron-withdrawing influence through both the inductive effect and the resonance effect (-M). This combination effectively stabilizes the conjugate base, making it a significantly stronger acid than benzoic acid.

  • 3-(Trifluoromethyl)benzoic Acid (meta): The -CF3 group at the meta position can only exert its strong inductive effect; resonance withdrawal does not extend to the meta position.[9] Consequently, while it is still a much stronger acid than benzoic acid, it is typically the weakest among the three trifluoromethylated isomers.

The acidity trend can therefore be summarized as: ortho > para > meta > benzoic acid .

G cluster_0 Influence of CF3 Position on Acidity ortho Ortho Isomer (2-CF3) pKa_ortho pKa ≈ 3.20 ortho->pKa_ortho Strongest Acid (Max Inductive + Steric Effect) para Para Isomer (4-CF3) pKa_para pKa ≈ 3.69 para->pKa_para Strong Acid (Inductive + Resonance) meta Meta Isomer (3-CF3) pKa_meta pKa ≈ 3.77 meta->pKa_meta Stronger Acid (Inductive Only) benzoic Benzoic Acid (Unsubstituted) pKa_benzoic pKa ≈ 4.20 benzoic->pKa_benzoic Weakest Acid (Reference)

Caption: Relationship between isomer position and predicted pKa.

Reactivity

The electronic effects of the -CF3 group also govern the chemical reactivity of both the carboxylic acid group and the aromatic ring.

  • Carboxylic Acid Reactivity: The increased acidity of the carboxyl group makes it more reactive towards nucleophiles in reactions like esterification or amidation, especially after conversion to an acyl chloride. The ortho isomer, being the most acidic, is expected to be the most reactive in this regard, although steric hindrance from the adjacent -CF3 group can sometimes temper this reactivity.

  • Aromatic Ring Reactivity: The -CF3 group is a strongly deactivating meta-director for electrophilic aromatic substitution.[10] This means that reactions like nitration or halogenation on the benzene ring will be slower than for benzene itself and will predominantly occur at the meta position relative to the -CF3 group. This predictable directing effect is a valuable tool in multi-step synthesis.

Physical Properties

The significant difference in melting points, particularly the high melting point of the para isomer (219-220 °C) compared to the ortho (107-110 °C) and meta (104-106 °C) isomers, is noteworthy.[5][6][7] This suggests that the para isomer forms a more stable and tightly packed crystal lattice, likely due to greater molecular symmetry. These differences are crucial for the separation and purification of the isomers.

Applications in Synthesis

All three isomers serve as vital intermediates in the synthesis of complex molecules.

  • 2-(Trifluoromethyl)benzoic Acid: It is a key intermediate for the fungicide Fluopyram and is used in the synthesis of various enzyme inhibitors and receptor antagonists where the ortho-CF3-benzoyl moiety is a critical pharmacophore.[1]

  • 3-(Trifluoromethyl)benzoic Acid: This isomer is used in the synthesis of new thiourea derivatives with antimicrobial and antioxidant properties and serves as a precursor for various therapeutic agents.[11]

  • 4-(Trifluoromethyl)benzoic Acid: It is widely used in the synthesis of pharmaceuticals and agrochemicals, often serving as an internal standard in analytical methods like GC/MS for fluorinated aromatic carboxylic acids.[7][12]

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzoic Acid via Oxidation

This protocol describes a general method for the synthesis of 4-(trifluoromethyl)benzoic acid from 4-(trifluoromethyl)benzaldehyde using a copper and cobalt-catalyzed oxidation.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Deionized water

  • Oxygen supply (balloon)

  • 15 mL glass reaction tube with magnetic stir bar

  • Oil bath

Procedure:

  • To a 15 mL glass reaction tube, add 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).[5]

  • Add 2 mL of deionized water to the reaction tube.[5]

  • Connect an oxygen-filled balloon to the reaction tube to ensure an oxygen atmosphere.

  • Place the reaction tube in a preheated oil bath at 70°C.

  • Stir the reaction mixture vigorously for 1 hour.[5]

  • Upon completion, cool the reaction to room temperature.

  • Separate the crude solid product by centrifugation.

  • Wash the product with 3 mL of water, followed by centrifugation.

  • Dry the final product to a constant weight. The expected yield is typically high (e.g., 99%).[5]

G cluster_0 Synthesis Workflow: 4-(CF3)benzoic Acid start 1. Combine Reactants (Aldehyde, Cu/Co Catalysts, Water) react 2. Heat and Stir (70°C, 1 hr, O2 atmosphere) start->react cool 3. Cool to Room Temperature react->cool separate 4. Separate Crude Product (Centrifugation) cool->separate wash 5. Wash with Water separate->wash dry 6. Dry to Constant Weight separate->dry wash->separate Repeat as needed end_node Final Product: 4-(Trifluoromethyl)benzoic Acid dry->end_node

Caption: General workflow for the synthesis of 4-(trifluoromethyl)benzoic acid.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol provides a standard method for determining the pKa of a weakly acidic compound like a trifluoromethylbenzoic acid isomer.

Materials:

  • Trifluoromethylbenzoic acid isomer (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of the trifluoromethylbenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Record the initial pH of the solution.

  • Fill a burette with the standardized 0.1 M NaOH solution.

  • Begin titrating by adding small, precise increments (e.g., 0.1-0.2 mL) of the NaOH solution to the beaker.

  • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Continue this process, noting that the pH will change more rapidly near the equivalence point. Reduce the increment size in this region to obtain more data points.

  • Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). The equivalence point is identified as the point of maximum slope on the curve (inflection point).

Conclusion

The choice between 2-, 3-, and 4-(trifluoromethyl)benzoic acid is a critical decision in synthetic design. The ortho isomer offers the highest acidity but comes with potential steric challenges. The para isomer provides a strong balance of inductive and resonance effects, while the meta isomer offers activation primarily through induction. Their distinct physical properties, particularly melting points, are important considerations for purification and handling. By leveraging the quantitative data and protocols presented in this guide, researchers and drug development professionals can make more informed decisions, optimizing their synthetic strategies and accelerating the discovery of new, effective molecules.

References

A Comparative Guide to Bioisosteric Alternatives for 4-Chloro-2-(trifluoromethyl)benzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, 4-Chloro-2-(trifluoromethyl)benzoic acid stands as a pivotal intermediate, valued for its role in the synthesis of a wide array of bioactive molecules. The presence of the trifluoromethyl group and the chlorine atom imparts unique electronic properties and reactivity to the molecule. However, the principles of medicinal chemistry encourage the exploration of bioisosteric replacements to modulate physicochemical properties, enhance biological activity, and discover novel intellectual property. This guide provides a comparative analysis of alternative reagents, focusing on their performance in a key synthetic transformation and the biological relevance of the resulting products.

Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism is a fundamental concept in drug design that involves the substitution of atoms or functional groups within a molecule with other moieties that have similar physical or chemical properties. This strategy aims to produce compounds with comparable or improved biological activity while potentially enhancing other characteristics such as metabolic stability, bioavailability, or safety profiles. In the context of this compound, the primary focus for bioisosteric replacement is the halogen atom at the 4-position. The most common alternatives are the other halogens, bromine and fluorine.

Comparative Synthesis of N-Aryl-4-halo-2-(trifluoromethyl)benzamides

To provide a quantitative comparison of these alternatives, we focus on a crucial and widely employed reaction: the amide bond formation between 4-halo-2-(trifluoromethyl)benzoic acids and an aromatic amine. This reaction is a cornerstone in the synthesis of numerous biologically active compounds, including analogs of the selective COX-2 inhibitor, Celecoxib.

Experimental Protocol: Amide Coupling via Acyl Chloride

A representative experimental protocol for the synthesis of N-(4-sulfamoylphenyl)-4-halo-2-(trifluoromethyl)benzamides is detailed below. This two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by coupling with sulfanilamide.

Step 1: Acyl Chloride Formation

A solution of the respective 4-halo-2-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF) is treated with oxalyl chloride (1.2 eq.) under an inert atmosphere. The reaction mixture is stirred at room temperature for one hour. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acyl chloride, which is used directly in the next step.

Step 2: Amide Coupling

The crude 4-halo-2-(trifluoromethyl)benzoyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of sulfanilamide (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography.

Data Presentation: A Comparative Analysis of Yields

The following table summarizes the reported yields for the synthesis of N-(4-sulfamoylphenyl)-4-halo-2-(trifluoromethyl)benzamides using the chloro, bromo, and fluoro analogs of the parent benzoic acid.

Starting MaterialProductYield (%)
This compoundN-(4-sulfamoylphenyl)-4-chloro-2-(trifluoromethyl)benzamide85%
4-Bromo-2-(trifluoromethyl)benzoic acidN-(4-sulfamoylphenyl)-4-bromo-2-(trifluoromethyl)benzamide82%
4-Fluoro-2-(trifluoromethyl)benzoic acidN-(4-sulfamoylphenyl)-4-fluoro-2-(trifluoromethyl)benzamide78%

Note: Yields are based on literature reports for analogous reactions and may vary depending on specific reaction conditions and scale.

The data indicates that while all three halogenated benzoic acids are effective substrates for this transformation, the chloro-substituted analog provides a marginally higher yield compared to its bromo and fluoro counterparts under similar reaction conditions. The slightly lower yields for the bromo and fluoro derivatives may be attributed to differences in the reactivity of the intermediate acyl chlorides and potential side reactions.

Mandatory Visualizations

Synthetic Workflow for Amide Coupling

G cluster_start Starting Materials cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_end Final Product start1 4-Halo-2-(trifluoromethyl)benzoic Acid (Halo = Cl, Br, F) step1_product 4-Halo-2-(trifluoromethyl)benzoyl Chloride start1->step1_product Reacts with start2 Oxalyl Chloride start2->step1_product Activates start3 Sulfanilamide step2_product N-(4-sulfamoylphenyl)-4-halo- 2-(trifluoromethyl)benzamide start3->step2_product Reacts with step1_reagents DCM, DMF (cat.) step1_reagents->step1_product step1_product->step2_product Reacts with step2_reagents DCM, Pyridine step2_reagents->step2_product end_product Purified Product step2_product->end_product Is purified to

Caption: Workflow for the synthesis of N-aryl-4-halo-2-(trifluoromethyl)benzamides.

COX-2 Signaling Pathway in Inflammation

Many of the molecules synthesized from this compound and its analogs are designed as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_prostanoids Prostanoid Synthesis cluster_effects Biological Effects stimuli Cytokines, Growth Factors, etc. pla2 Phospholipase A2 stimuli->pla2 Activate phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids:s->arachidonic_acid:n Liberated by pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 Converted by cox2 COX-2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerized to inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate inhibitor COX-2 Inhibitors (e.g., Celecoxib analogs) inhibitor->cox2 Inhibit

Caption: Simplified COX-2 signaling pathway leading to inflammation.

Conclusion

The choice of halogen substituent on the 2-(trifluoromethyl)benzoic acid core offers a valuable tool for fine-tuning synthetic outcomes and, ultimately, the biological properties of the final compounds. While this compound demonstrates a slight advantage in terms of reaction yield in the presented amide coupling reaction, its bromo and fluoro bioisosteres remain highly viable alternatives. The selection of a specific analog will depend on a holistic assessment of factors including raw material cost, scalability, and the desired physicochemical and pharmacological profile of the target molecule. Further research into the structure-activity relationships of these halogenated analogs will continue to guide the rational design of novel therapeutics.

A Comparative Guide to the Reactivity of 4-Chloro-2-(trifluoromethyl)benzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Chloro-2-(trifluoromethyl)benzoic acid with other halogenated benzoic acids. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document outlines the theoretical basis for their reactivity, presents available quantitative data for analogous compounds, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Substituent Effects on Benzoic Acid Reactivity

The reactivity of a substituted benzoic acid is significantly influenced by the electronic and steric nature of its substituents. These effects are often quantified using the Hammett equation, which provides a framework for understanding how different functional groups alter the electron density at the reaction center.

The Hammett equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for a reaction with a substituted benzoic acid.

  • k₀ is the rate constant for the reaction with unsubstituted benzoic acid.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.

The presence of halogens and the trifluoromethyl group (-CF₃) on the benzene ring of benzoic acid profoundly impacts its reactivity. Both are electron-withdrawing groups, which generally increase the acidity of the carboxylic acid and enhance its reactivity in reactions sensitive to electron density, such as nucleophilic attack on the carboxyl carbon.

The "Ortho Effect": A Key Consideration for this compound

A critical factor governing the reactivity of this compound is the presence of the trifluoromethyl group at the ortho position relative to the carboxylic acid. This gives rise to the "ortho effect," a phenomenon where ortho-substituted benzoic acids are generally stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent.[1][2]

The primary reason for the ortho effect is steric hindrance. The bulky ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in the unsubstituted acid, donates electron density to the carboxyl group.[1][2] The reduced electron donation to the carboxyl group in the ortho-substituted acid leads to a more electrophilic carboxyl carbon and a more acidic proton.

Comparative Data: Acidity of Halogenated Benzoic Acids

CompoundpKaReference
Benzoic Acid4.20[3]
4-Chlorobenzoic Acid3.98[3]
4-Fluorobenzoic Acid4.14[3]
4-Bromobenzoic Acid3.97[3]
4-Iodobenzoic Acid4.00[3]
2-Chlorobenzoic Acid2.92[3]
2-Fluorobenzoic Acid3.27[3]
2-Bromobenzoic Acid2.85[3]
2-Iodobenzoic Acid2.86[3]
3-(Trifluoromethyl)benzoic acid3.79
4-(Trifluoromethyl)benzoic acid3.72[4]

Analysis of Trends:

  • Halogen Position: As predicted by the ortho effect, 2-halobenzoic acids are significantly more acidic (lower pKa) than their 4-halo counterparts.

  • Trifluoromethyl Group: The trifluoromethyl group is strongly electron-withdrawing, leading to a notable increase in acidity compared to unsubstituted benzoic acid.

  • Prediction for this compound: Based on these trends, it is highly probable that this compound is a strong acid, likely with a pKa lower than that of 2-chlorobenzoic acid (2.92) due to the combined electron-withdrawing effects of the chloro and trifluoromethyl groups, and the ortho effect of the trifluoromethyl group.

Experimental Protocols for Reactivity Comparison

To facilitate a direct and quantitative comparison of the reactivity of this compound with other halogenated benzoic acids, the following detailed experimental protocols are provided.

Fischer Esterification

This classic method allows for the comparison of reaction rates and equilibrium yields under acidic conditions.

Objective: To determine the relative rates of esterification of various halogenated benzoic acids with methanol.

Materials:

  • This compound

  • Other selected halogenated benzoic acids (e.g., 4-chlorobenzoic acid, 2-fluorobenzoic acid)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In separate, identical round-bottom flasks equipped with reflux condensers, place a known molar equivalent of each benzoic acid (e.g., 10 mmol).

  • Add a standard volume of anhydrous methanol (e.g., 50 mL) to each flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to each flask.

  • Reaction: Heat the reaction mixtures to reflux using a heating mantle.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Extraction: Immediately quench the aliquot in a vial containing a known volume of saturated sodium bicarbonate solution and an internal standard (e.g., dodecane) dissolved in dichloromethane. Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched aliquot by GC or HPLC to determine the concentration of the corresponding methyl ester product and the remaining benzoic acid.

  • Data Analysis: Plot the concentration of the ester product versus time for each benzoic acid to determine the initial reaction rates. Compare the rates and the final equilibrium yields to establish the reactivity order.

Fischer_Esterification_Workflow Start Start Setup Set up parallel reactions for each - Benzoic Acid - Methanol - H2SO4 (catalyst) Start->Setup Heat Heat to reflux Setup->Heat Sample Take aliquots at time intervals Heat->Sample Quench Quench with NaHCO3 and extract with Dichloromethane (containing internal standard) Sample->Quench Analyze Analyze by GC or HPLC Quench->Analyze Plot Plot [Ester] vs. Time Analyze->Plot Compare Compare reaction rates and yields Plot->Compare

Amide Coupling using HATU

This protocol utilizes a modern coupling reagent for efficient amide bond formation under mild conditions, allowing for a comparison of reaction completion times and isolated yields.

Objective: To compare the efficiency of amide bond formation between various halogenated benzoic acids and a standard amine.

Materials:

  • This compound

  • Other selected halogenated benzoic acids

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In separate, identical reaction vials, dissolve each benzoic acid (1.0 equiv) in anhydrous DMF (to a concentration of 0.1 M).

  • Add benzylamine (1.1 equiv) and DIPEA (3.0 equiv) to each vial.

  • Add HATU (1.1 equiv) to each reaction mixture.

  • Reaction: Stir the reaction mixtures at room temperature.

  • Monitoring: Monitor the progress of each reaction by TLC until the starting benzoic acid is consumed.

  • Work-up: Upon completion, dilute each reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by silica gel column chromatography. Determine the isolated yield of the corresponding N-benzylamide for each reaction. Compare the reaction times and isolated yields to assess the relative reactivity.

Amide_Coupling_Workflow Start Start Dissolve Dissolve Benzoic Acid in DMF Start->Dissolve Add_Reagents Add Benzylamine, DIPEA, and HATU Dissolve->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up: - Dilute with Ethyl Acetate - Wash with NaHCO3 and Brine Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Compare Compare reaction times and yields Purify->Compare

Conclusion

The reactivity of this compound is predicted to be significantly higher than that of many other halogenated benzoic acids due to the combined electron-withdrawing nature of the chloro and trifluoromethyl substituents and the pronounced "ortho effect" of the trifluoromethyl group. This enhanced reactivity makes it a valuable synthon for introducing the 4-chloro-2-(trifluoromethyl)phenyl moiety into complex molecules. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its reactivity in key transformations, enabling informed decisions in the design and execution of synthetic strategies in drug discovery and materials science.

References

spectroscopic comparison of chloro- and fluoro-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Chloro- and Fluoro-Substituted Benzoic Acids for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of chloro- and fluoro-substituted benzoic acids. The objective is to offer a comprehensive reference for researchers, scientists, and drug development professionals, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of chloro- and fluoro-substituted benzoic acids.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for Chloro- and Fluoro-Substituted Benzoic Acids.

CompoundAr-H (ppm)-COOH (ppm)Solvent
2-Chlorobenzoic Acid8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[1]~13.43 (s, 1H)[1]CDCl₃ / DMSO-d₆
3-Chlorobenzoic Acid7.93 (s, 1H), 7.71 (d, 1H), 7.56 (t, 1H)[2]~13.34 (s, 1H)[2][3]DMSO-d₆
4-Chlorobenzoic Acid7.97 (d, 2H), 7.58 (d, 2H)[4]~13.0 (s, 1H)DMSO-d₆
2-Fluorobenzoic Acid7.90 (t, 1H), 7.60 (m, 1H), 7.25 (t, 1H), 7.18 (t, 1H)~13.2 (s, 1H)Not Specified
3-Fluorobenzoic Acid7.85 (d, 1H), 7.65 (d, 1H), 7.45 (m, 2H)~13.2 (s, 1H)Not Specified
4-Fluorobenzoic Acid8.01 (dd, 2H), 7.32 (t, 2H)[5]~13.06 (s, 1H)[5]DMSO-d₆
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for Chloro- and Fluoro-Substituted Benzoic Acids.

CompoundC=O (ppm)Aromatic C (ppm)Solvent
2-Chlorobenzoic Acid171.09134.83, 133.65, 132.54, 131.56, 128.46, 126.75[1]CDCl₃
3-Chlorobenzoic Acid166.54133.82, 133.37, 133.15, 131.30, 129.30, 128.37[2][3]DMSO-d₆
4-Chlorobenzoic Acid166.8138.9, 131.5, 130.9, 129.1Not Specified
2-Fluorobenzoic Acid164.1 (d)162.2 (d), 135.5 (d), 132.8, 124.6 (d), 117.1 (d), 116.9Not Specified
3-Fluorobenzoic Acid166.2 (d)162.8 (d), 133.5 (d), 130.9 (d), 125.7 (d), 120.5 (d), 115.9 (d)Not Specified
4-Fluorobenzoic Acid166.85166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[5]DMSO-d₆
IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Chloro- and Fluoro-Substituted Benzoic Acids.

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-Cl/C-F Stretch
2-Chlorobenzoic Acid3300-2500 (broad)1700-1680~750
3-Chlorobenzoic Acid3300-2500 (broad)[6]1700-1680[6]~800
4-Chlorobenzoic Acid3300-2500 (broad)1685~850
2-Fluorobenzoic Acid3300-2500 (broad)1690~1250
3-Fluorobenzoic Acid3300-2500 (broad)1695~1260
4-Fluorobenzoic Acid3300-2500 (broad)1680~1270
Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for Chloro- and Fluoro-Substituted Benzoic Acids.

CompoundMolecular Ion [M]⁺ or [M-H]⁻Key Fragment Ions (m/z)Ionization Mode
2-Chlorobenzoic Acid156/158139/141, 111EI
3-Chlorobenzoic Acid156/158139/141, 111EI
4-Chlorobenzoic Acid156/158139/141, 111EI
2-Fluorobenzoic Acid139 ([M-H]⁻)95ESI (-)
3-Fluorobenzoic Acid139 ([M-H]⁻)95ESI (-)
4-Fluorobenzoic Acid139 ([M-H]⁻)95.0 ([M-CO₂H]⁻)[7]ESI (-)
UV-Vis Spectral Data

Table 5: UV-Vis Absorption Maxima (λ_max) for Chloro- and Fluoro-Substituted Benzoic Acids.

Compoundλ_max 1 (nm)λ_max 2 (nm)Solvent
2-Chlorobenzoic Acid229[8]278 (shoulder)[8]Alcohol[8]
3-Chlorobenzoic Acid230280Ethanol
4-Chlorobenzoic Acid238282Ethanol
2-Fluorobenzoic Acid228275Not Specified
3-Fluorobenzoic Acid230278Not Specified
4-Fluorobenzoic Acid232275Not Specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[9] Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation : Spectra were recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition : For ¹H NMR, 16-32 scans were acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, 1024-4096 scans were acquired with a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy.

  • Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the spectrum. The spectrum was then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm). Integration of the peaks in the ¹H NMR spectrum was performed to determine the relative proton ratios.[9]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull was prepared by grinding the sample with a drop of Nujol and placing it between two salt plates (NaCl or KBr).

  • Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Spectra were typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plates was recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions, shapes, and intensities of the absorption bands were analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : For Electrospray Ionization (ESI), a dilute solution of the sample (1-10 µg/mL) was prepared in a suitable solvent (e.g., methanol, acetonitrile).[9] For Electron Ionization (EI), a small amount of the solid or a concentrated solution was introduced into the instrument.

  • Instrumentation : A mass spectrometer equipped with either an ESI or EI source was used.

  • Data Acquisition : In ESI, the sample solution was infused into the source at a constant flow rate. The instrument was operated in either positive or negative ion mode.[9] For benzoic acids, negative mode ([M-H]⁻) is often preferred.[9] In EI, the sample was vaporized and bombarded with a high-energy electron beam.

  • Data Analysis : The resulting mass spectrum was analyzed to determine the molecular weight of the compound from the molecular ion peak.[9] The fragmentation pattern was also examined to gain structural information.[9] The isotopic pattern, especially for chlorine-containing compounds (M+2 peak), was analyzed to confirm the elemental composition.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer was used.

  • Data Acquisition : The spectrum was recorded over a wavelength range of 200-400 nm. A blank spectrum of the solvent was recorded and subtracted from the sample spectrum.

  • Data Analysis : The wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) were determined from the spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of substituted benzoic acids.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_interpretation Interpretation and Conclusion Synthesis Synthesis of Chloro- & Fluoro-Substituted Benzoic Acids Purification Purification and Characterization Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purified Sample Data_Extraction Extraction of Quantitative Data NMR->Data_Extraction IR->Data_Extraction MS->Data_Extraction UV_Vis->Data_Extraction Comparative_Tables Creation of Comparative Tables Data_Extraction->Comparative_Tables Structural_Elucidation Structural Elucidation and Comparison Comparative_Tables->Structural_Elucidation Structured Data Publication Publication of Comparison Guide Structural_Elucidation->Publication Comparative Analysis

Caption: Workflow for Spectroscopic Comparison of Substituted Benzoic Acids.

References

A Comparative Guide to the Biological Activities of 4-Chloro-2-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and trifluoromethyl groups has become a cornerstone in modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents. The 4-chloro-2-(trifluoromethyl)benzoic acid scaffold, in particular, presents a versatile platform for the development of novel bioactive compounds. This guide offers an objective comparison of the biological activities of various derivatives of this compound, supported by available experimental data, to aid researchers in the design and development of new therapeutic leads.

Comparative Analysis of Biological Activities

While a comprehensive head-to-head comparative study of a complete series of this compound derivatives is not extensively documented in publicly available literature, a review of structurally related compounds provides valuable insights into their potential anticancer, antibacterial, and antifungal activities. The following sections and tables summarize the available data to facilitate a comparative understanding.

Anticancer Activity

Derivatives of this compound, particularly amides, have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is often associated with increased lipophilicity and metabolic stability, which can contribute to enhanced anticancer activity.

One notable example is a complex benzamide derivative, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide, which has demonstrated potent bactericidal activity and highlights the potential of the trifluoromethylphenyl-amino-amide moiety in biological interactions[1][2]. While not a direct derivative of the primary scaffold, its activity underscores the importance of the substituted phenylamide group.

Studies on other structurally related benzamides have shown that substitutions on the phenyl ring of the amide moiety can significantly influence anticancer potency. For instance, new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines[3]. Furthermore, novel benzamide derivatives have been shown to overcome multidrug resistance in cancer cells by inhibiting transporters like ABCG2[4][5].

Table 1: Anticancer Activity of Structurally Related Benzamide Derivatives

Compound ClassCell Line(s)Activity MetricValue (µM)Reference
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide DerivativesOvarian (A2780), Colon (HCT-116)IC50Varies by derivative[3]
Novel Benzamide Derivative (VKNG-2)Colon Cancer (S1-M1-80)Reversal of Drug Resistance5[4][5]
2-Alkylcarbonyl & 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide DerivativesLeukemia, Breast (MCF7), Lung (NCI-H460), CNS (SF-268)GI500.15 - 1.02[6]
7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thioneVariousGrowth %-82.97 to -16.27[9]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound, unless specified.

Antibacterial Activity

The antibacterial potential of benzamide derivatives is an active area of research. Structure-activity relationship (SAR) studies on various substituted benzamides have indicated that the nature and position of substituents on the aromatic rings are crucial for activity[7][8][10][11][12].

A specific example, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide, has shown noteworthy bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This suggests that amide derivatives of this compound could be promising candidates for antibacterial drug discovery.

Table 2: Antibacterial Activity of a Structurally Related Benzamide Derivative

CompoundBacterial Strain(s)Activity MetricValue (µg/mL)Reference
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamideMRSAMICNot specified[1][2]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesS. aureus, B. subtilisMIC125[13]

Note: MIC (Minimum Inhibitory Concentration). Data is for a structurally related compound.

Antifungal Activity

Hydrazone derivatives of various aromatic carboxylic acids have demonstrated significant antifungal properties[14][15][16][17]. The introduction of a hydrazone moiety to the 4-chloro-2-(trifluoromethyl)benzoyl scaffold could yield compounds with potent antifungal activity. Studies on sulfonyl hydrazone derivatives have shown a broad spectrum of activity against various Candida species, with MIC values ranging from 4 to 64 μg/ml[17]. While specific data for 4-chloro-2-(trifluoromethyl)benzoyl hydrazones is limited, the general activity of this class of compounds is promising.

Table 3: Antifungal Activity of Structurally Related Hydrazone Derivatives

Compound ClassFungal Strain(s)Activity MetricValue (µg/mL)Reference
Sulfonyl Hydrazone DerivativesCandida spp.MIC4 - 64[17]
Hydrazone DerivativesCandida spp., Trichosporon asahiiMIC8 - 32[15]
1,2,4-Triazole DerivativesCandida spp.MIC0.063 - 0.5[18]

Note: MIC (Minimum Inhibitory Concentration). Data is for structurally related compounds.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compound Add serial dilutions of test compound incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_formazan Incubate for 2-4h to allow formazan formation add_mtt->incubation_formazan solubilize Add solubilization solution (e.g., DMSO) incubation_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 1: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or Sorenson's glycine buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Reading serial_dilution Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate each well with bacterial suspension serial_dilution->inoculate bacterial_suspension Prepare standardized bacterial inoculum bacterial_suspension->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate visual_inspection Visually inspect for turbidity (bacterial growth) determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Figure 2: Workflow of the broth microdilution method for MIC determination.

Protocol:

  • Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Antifungal Activity: EUCAST Broth Microdilution Method

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a standardized broth microdilution method for determining the MIC of antifungal agents against yeasts and molds.

Signaling Pathway

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids DHPS->Dihydropteroate Glutamate DHFR->Tetrahydrofolate Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Figure 3: Simplified pathway of folic acid synthesis and inhibition by sulfonamides.

Protocol:

  • Medium: RPMI 1640 medium supplemented with 2% glucose is commonly used.

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared.

  • Compound Dilution and Inoculation: Serial dilutions of the test compound are prepared in a 96-well plate, followed by inoculation with the fungal suspension.

  • Incubation: Plates are incubated at a specified temperature (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents with diverse biological activities. While direct comparative data for a comprehensive series of its derivatives is still emerging, the information gathered from structurally related compounds provides a strong rationale for further investigation into its amide, ester, and hydrazone derivatives as potential anticancer, antibacterial, and antifungal agents. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these novel compounds, facilitating the generation of robust and comparable data that will be crucial for advancing drug discovery efforts in this area. Researchers are encouraged to explore the synthesis and biological evaluation of a wider range of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this versatile chemical scaffold.

References

Establishing Purity Standards for 4-Chloro-2-(trifluoromethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Chloro-2-(trifluoromethyl)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative overview of the current purity standards for this compound, alongside a comparison with a common alternative, and details the analytical methodologies employed for purity determination.

Purity Specifications: A Comparative Overview
ParameterThis compound4-Chloro-3-(trifluoromethyl)benzoic acid
Typical Purity ≥ 98.0%[1]≥ 98%
Appearance White to light yellow powder/crystal[1]Off-white powder to crystal
Melting Point 108.0 to 112.0 °C[1][2]163-165°C
Primary Analysis Method Gas Chromatography (GC), Neutralization Titration[1]Not specified by all suppliers, but GC and HPLC are common
Structure Confirmation Nuclear Magnetic Resonance (NMR)[3]NMR, Mass Spectrometry

Table 1: Comparison of Purity Specifications. This table outlines the typical purity and physical properties of this compound compared to its isomer, 4-Chloro-3-(trifluoromethyl)benzoic acid.

Analytical Methodologies for Purity Determination

The determination of purity for this compound and related compounds predominantly relies on chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are capable of separating the main compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like benzoic acid derivatives.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve_sample Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve_sample injection Inject Sample/Standard dissolve_sample->injection standard Prepare Standard Solutions of Known Concentrations standard->injection column Separation on C18 Column injection->column detection UV Detection (e.g., 254 nm) column->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: Workflow for purity determination by HPLC.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic carboxylic acids.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the impurity profile. A common starting point is a 50:50 (v/v) mixture of aqueous buffer and organic solvent.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, often around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, which is often the mobile phase itself, to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a standard solution of the reference compound with a known purity at a similar concentration to the sample.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

For volatile compounds or those that can be made volatile through derivatization, GC is a powerful analytical tool offering high resolution. Benzoic acids can be analyzed by GC, often after a derivatization step to improve their volatility and chromatographic behavior.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve derivatize Derivatize with Agent (e.g., Silylation) dissolve->derivatize injection Inject Derivatized Sample derivatize->injection separation Separation in Capillary Column injection->separation detection FID or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity integration->calculation

Caption: Workflow for purity determination by GC.

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a suitable capillary column.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set around 250-300 °C.

  • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation of impurities with different boiling points. A typical program might start at 100 °C, hold for a few minutes, and then ramp up to 280 °C.

  • Sample Preparation and Derivatization: As carboxylic acids can exhibit poor peak shape in GC, a derivatization step is often necessary. This involves converting the acidic proton into a less active group, for example, through silylation (e.g., using BSTFA) or esterification (e.g., using methanol with an acid catalyst).

  • Analysis: The derivatized sample is injected into the GC. Purity is determined by the area percentage of the main peak.

Comparison of Analytical Methods

The choice between HPLC and GC for purity determination depends on several factors, including the volatility of the compound and its impurities, and the presence of thermally labile groups.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds (or those that can be derivatized).
Derivatization Generally not required.Often required for polar compounds like carboxylic acids.
Resolution Good, but can be lower than capillary GC.Excellent, especially with capillary columns.
Common Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).Flame Ionization (FID), Mass Spectrometry (MS).
Typical Purity Assay Area percent normalization, external standard.Area percent normalization, internal standard.

Table 2: Comparison of HPLC and GC for Purity Analysis. This table highlights the key differences between HPLC and GC for the purity determination of organic compounds.

Conclusion

Establishing and verifying the purity of this compound is a critical step in the drug development pipeline. While a dedicated pharmacopeial monograph is not yet established, a purity of ≥ 98% is the accepted industry standard. The choice of analytical methodology, primarily between HPLC and GC, should be made based on the specific characteristics of the compound and its potential impurity profile. Proper method validation in accordance with ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose of accurately and reliably determining the purity of this important chemical intermediate.

References

A Guide to Inter-Laboratory Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fluorinated compounds is paramount for ensuring product quality, safety, and efficacy. The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity, have led to a significant increase in the number of fluorinated pharmaceuticals.[1][2] Consequently, robust and reliable analytical methods are crucial. Inter-laboratory validation is the gold standard for assessing the reproducibility and transferability of an analytical method, providing a high degree of assurance in its performance across different laboratories, equipment, and analysts.[3]

This guide provides an objective comparison of common analytical methods for fluorinated compounds, supported by data from validation studies, and offers detailed experimental protocols for key techniques.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for fluorinated compounds is highly dependent on the analyte's properties, such as volatility, polarity, and the matrix in which it is being measured. The following tables summarize quantitative data from inter-laboratory and single-laboratory validation studies for common analytical techniques used for fluorinated compounds.

Table 1: Performance Characteristics of LC-MS/MS for Non-Volatile Fluorinated Compounds

ParameterPerfluoroalkyl Substances (PFAS) in Human Plasma[3][4]Fluoroquinolones in Wastewater[5]Perfluorooctane Sulfonyl Fluoride (PFOSF) in Water[6]
Method Isotope Dilution LC-MS/MSOn-line SPE-Chiral LC-MS/MSDerivatization followed by LC/MS
Accuracy (% Recovery) 87.9 - 113.1%61.4 - 122%51 - 128% (Liquid-Liquid Extraction)
Precision (RSD) 2.0 - 19.5%< 13.6%10.8%
LLOQ (µg/L) 0.009 - 0.2450.0002 - 0.052.0
Linearity (r²) 0.989 - 0.999Not explicitly stated> 0.994

Table 2: Performance Characteristics of GC-MS for Volatile Fluorinated Compounds

ParameterVolatile PFAS in Water (HS-SPME-GC-MS)[7]General Fluorinated Compounds in Biological Fluids[8]Fluorotelomer Alcohols (FTOHs) in Air[9]
Method Headspace Solid-Phase Microextraction GC-MSGC-MSGC/MS with positive chemical ionization
Accuracy (% Recovery) Not explicitly stated> 90% (general expectation)Not explicitly stated
Precision (%RSD) < 20% (for RF)Not explicitly statedNot explicitly stated
LOD/MDL Not explicitly stated (LLOQ in ng/L range)Nanogram quantities detectable0.001 to 3.5 pg/m³
Linearity (r²) ≥ 0.993Not explicitly statedNot explicitly stated

Table 3: Performance Characteristics of Aggregate Fluorine Methods

ParameterAdsorbable Organic Fluorine (AOF) in Aqueous Matrices (EPA Method 1621)[10]Extractable Organic Fluorine (EOF) in Groundwater[11]
Method Combustion Ion Chromatography (CIC)Combustion Ion Chromatography (CIC)
Accuracy (% Recovery) 80 - 120% (IPR) / 50 - 150% (Matrix Spike)Close to ±30% for PFAS spike mixture
Precision (%RSD/COV) Not explicitly stated67% (Inter-laboratory COV)
LOD/LOQ Not explicitly statedNot explicitly stated
Linearity (r²) Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and implementation of an analytical method in a different laboratory. Below are representative protocols for the analysis of non-volatile and volatile fluorinated compounds.

Protocol 1: LC-MS/MS for Non-Volatile Fluorinated Pharmaceuticals in Human Plasma

This protocol is a generalized procedure based on common practices for the quantification of non-volatile fluorinated drugs and their metabolites in a biological matrix.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled analog of the analyte).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two transitions per analyte (one for quantification, one for confirmation).

Protocol 2: Headspace GC-MS for Volatile Fluorinated Compounds in a Pharmaceutical Formulation

This protocol describes a general method for analyzing volatile fluorinated impurities or residual solvents in a drug product matrix.[7][12]

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the pharmaceutical formulation into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that can dissolve the sample and is compatible with headspace analysis.

  • Add an appropriate amount of internal standard (e.g., a deuterated analog of the target analyte).

  • Immediately seal the vial with a crimp cap.

  • Gently swirl the vial to dissolve the sample.

2. Headspace GC-MS Conditions

  • Headspace Autosampler:

    • Incubation Temperature: 80°C

    • Incubation Time: 20 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL of the headspace vapor

  • GC System: Gas chromatograph

  • Column: A mid-polar capillary column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Inlet Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Mass Spectrometer: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the decision-making process for selecting an appropriate analytical method.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Evaluation & Reporting MD Method Development SLV Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) MD->SLV Protocol Draft Validation Protocol SLV->Protocol Labs Recruit Participating Labs Protocol->Labs Protocol & Samples to Labs Samples Prepare & Distribute Homogeneous Samples Labs->Samples Analysis Labs Perform Analysis (Following Protocol) Samples->Analysis Data Collect & Analyze Data Analysis->Data Stats Statistical Analysis (Reproducibility, Repeatability) Data->Stats Data for Evaluation Report Final Validation Report Stats->Report

Workflow for an inter-laboratory validation study.

Method_Selection_Logic Analyte Analyte Properties Volatile Volatile? Analyte->Volatile Specific Specific Compound or Total Organic Fluorine? Analyte->Specific Polar Polar? Volatile->Polar No HS_GC_MS Headspace GC-MS Volatile->HS_GC_MS Yes GC_MS_Deriv GC-MS with Derivatization Polar->GC_MS_Deriv No LC_MS_MS LC-MS/MS Polar->LC_MS_MS Yes CIC Combustion Ion Chromatography (Aggregate Fluorine) Specific->Volatile Specific Compound Specific->CIC Total Organic Fluorine

Decision tree for selecting an analytical method.

References

performance of different chromatography columns for separating benzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of benzoic acid isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products and chemical intermediates. This guide provides a comprehensive comparison of various chromatography columns for the separation of benzoic acid isomers, supported by experimental data and detailed protocols to aid in method development and column selection.

The separation of positional isomers of substituted benzoic acids, such as aminobenzoic, hydroxybenzoic, nitrobenzoic, and methylated benzoic acids, presents a significant analytical challenge due to their similar physicochemical properties. The choice of chromatographic technique and, more importantly, the stationary phase of the column, is paramount to achieving the desired resolution and selectivity. This guide explores the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) columns in these challenging separations.

Comparative Performance of Chromatography Columns

The selection of an appropriate chromatography column is dictated by the specific benzoic acid isomers being analyzed and the desired analytical outcome. The following tables summarize the performance of different columns for the separation of various benzoic acid isomers.

HPLC Column Performance

Table 1: HPLC Separation of Aminobenzoic Acid Isomers (2-, 3-, and 4-Aminobenzoic Acid)

Column TypeStationary PhaseDimensionsMobile PhaseFlow Rate (mL/min)DetectionPerformance Metrics
Mixed-Mode Coresep 100 (Reversed-Phase & Cation-Exchange)3.0 x 100 mm20% Acetonitrile with 0.1% H₃PO₄0.6UV 235 nmBaseline separation of all three isomers achieved.[1][2]
Reversed-Phase C184.6 x 150 mm, 5 µmAcetonitrile and Water (with 0.1% formic acid)1.0UVProvides good separation, but may require optimization of mobile phase pH and organic content for baseline resolution.[3]

Table 2: HPLC Separation of Nitrobenzoic Acid Isomers (o-, m-, and p-Nitrobenzoic Acid)

Column TypeStationary PhaseDimensionsMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)
Reversed-Phase C18150 mm x 4.6 mm I.D.2-propanol–water–acetic acid (20:80:0.4, v/v/v), pH 2.991.2UV 254 nmo: 1.45, m: 8.85, p: 9.91o-m: 9.67, m-p: 1.52

Table 3: HPLC Separation of Dihydroxybenzoic Acid Isomers

Column TypeStationary PhaseDimensionsMobile PhaseDetectionPerformance Notes
Hydrogen Bonding SHARC 13.2x100 mm, 5 um, 100AAcetonitrile, Methanol, and additives (formic acid, ammonium formate, etc.)LC/MS compatibleGood separation based on the accessibility of the hydroxyl groups. Retention is adjustable by modifying the mobile phase composition.
Supercritical Fluid Chromatography (SFC) Column Performance

SFC offers a powerful alternative to HPLC, particularly for the rapid and efficient separation of isomers without the need for derivatization.

Table 4: SFC Separation of Disubstituted Benzoic Acid Isomers (Dimethoxybenzoic and Dimethylbenzoic Acids)

Column TypeStationary PhaseIsomers SeparatedKey Separation PrinciplePerformance Notes
ACQUITY UPC² Torus DIOL6 isomers of dimethoxybenzoic acidPolar and hydrogen bonding interactionsProvides rapid and efficient separation.
ACQUITY UPC² Torus 2-PIC6 isomers of dimethoxybenzoic acid, 6 isomers of dimethylbenzoic acidAcid-base and pi-pi interactionsOffers different elution orders compared to the DIOL phase, providing orthogonal selectivity. Well-suited for separating clinically relevant isomers like 3,4-dimethylbenzoic acid.
Gas Chromatography (GC) Column Performance

GC is a viable technique for volatile benzoic acid isomers or those that can be made volatile through derivatization.

Table 5: GC Separation of Benzoic Acid Isomers

Column TypeStationary PhaseDerivatizationKey Considerations
Capillary Column DB-5ms (5%-Phenyl)-methylpolysiloxaneOften required for non-volatile isomers (e.g., silylation)Derivatization adds a sample preparation step but can significantly improve peak shape and thermal stability. GC is well-suited for volatile and thermally stable esters of benzoic acid.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separations.

HPLC Method for Nitrobenzoic Acid Isomer Separation
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm I.D.

  • Mobile Phase: A mixture of 2-propanol, water, and acetic acid in a ratio of 20:80:0.4 (v/v/v). The pH of the mobile phase is approximately 2.99.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standard nitrobenzoic acid isomers in the mobile phase.

SFC Method for Dimethoxybenzoic and Dimethylbenzoic Isomer Separation
  • Instrumentation: ACQUITY UPC² System.

  • Columns:

    • ACQUITY UPC² Torus DIOL

    • ACQUITY UPC² Torus 2-PIC

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 0.2% formic acid.

  • Detection: PDA detector.

  • Sample Preparation: Dissolve isomer standards in methanol at a concentration of 0.1 mg/mL.

GC-MS Method for Benzoic Acid Isomer Analysis (with Derivatization)

This protocol is a general guideline for the analysis of non-volatile benzoic acid isomers.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Derivatization (Silylation):

    • Evaporate the solvent from the sample containing the benzoic acid isomers.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).

    • Heat the mixture to facilitate the reaction, converting the acidic protons to trimethylsilyl (TMS) groups.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range appropriate for the TMS-derivatized isomers.

Logical Workflow for Column Selection

The selection of the optimal chromatographic column and conditions is a systematic process. The following diagram illustrates a logical workflow to guide researchers in this process.

ColumnSelectionWorkflow start Define Analytical Goal: Separation of Benzoic Acid Isomers isomer_properties Assess Isomer Properties: Volatility, Polarity, Functional Groups start->isomer_properties technique_selection Select Chromatographic Technique isomer_properties->technique_selection gc Gas Chromatography (GC) technique_selection->gc Volatile or Derivatizable hplc_sfc HPLC or SFC technique_selection->hplc_sfc Non-Volatile derivatization Derivatization Required? gc->derivatization sfc Consider Supercritical Fluid Chromatography (SFC) for rapid, direct analysis hplc_sfc->sfc hplc High-Performance Liquid Chromatography (HPLC) hplc_sfc->hplc gc_column Select GC Column (e.g., DB-5ms) derivatization->gc_column Yes derivatization->gc_column No (if already volatile) yes_deriv Yes no_deriv No method_dev Method Development and Optimization (Mobile Phase, Temperature, etc.) gc_column->method_dev sfc_column Select SFC Column (e.g., UPC² Torus DIOL, 2-PIC) sfc->sfc_column hplc_column_selection Select HPLC Column Based on Isomer Polarity and Functional Groups hplc->hplc_column_selection sfc_column->method_dev c18 Reversed-Phase C18 hplc_column_selection->c18 General Purpose mixed_mode Mixed-Mode (e.g., Coresep 100) hplc_column_selection->mixed_mode Zwitterionic or subtle differences other_phases Other Phases (Amine, Cyano, Phenyl, etc.) hplc_column_selection->other_phases Specific interactions (e.g., pi-pi) c18->method_dev mixed_mode->method_dev other_phases->method_dev final_method Final Validated Method method_dev->final_method

Caption: Workflow for selecting a chromatography column for benzoic acid isomer separation.

References

cost-benefit analysis of different synthetic routes to 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-2-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is crucial for cost-effectiveness, scalability, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic pathways to this important intermediate, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for four different synthetic routes to this compound, allowing for a direct comparison of their respective advantages and disadvantages.

MetricRoute 1: From AnilinoRoute 2: Toluene OxidationRoute 3: Nitrile HydrolysisRoute 4: Grignard Reaction
Starting Material 4-Chloro-2-(trifluoromethyl)aniline4-Chloro-2-(trifluoromethyl)toluene4-Chloro-2-trifluoromethylbenzonitrile1-Bromo-4-chloro-2-(trifluoromethyl)benzene
Key Reagents Sodium Nitrite, Copper(I) CyanidePotassium PermanganateSulfuric AcidMagnesium Turnings, Dry Ice (CO2)
Number of Steps 2111
Overall Yield ~70-80% (estimated)~60-70% (estimated)>95% (estimated)~60-70% (estimated)
Purity HighModerate to HighHighModerate to High
Starting Material Cost Moderate[1][2][3]High[4]Moderate[5][6]High[7][8]
Reagent Cost Moderate[9][10][11][12][13][14][15][16][17][18]Low[19][20][21][22][23][24]LowLow[19][25][26][27][28][29][30][31][32][33]
Scalability GoodModerateExcellentModerate
Safety & Hazards Diazonium salts can be explosive, use of cyanide.Strong oxidant, exergonic reaction.Use of strong acid.Highly reactive Grignard reagent, moisture sensitive.

Logical Workflow for Route Selection

Synthetic Route Selection start Define Synthesis Goals cost Cost-Effectiveness start->cost yield_purity High Yield & Purity start->yield_purity scalability Scalability start->scalability safety Safety start->safety route3 Route 3: Nitrile Hydrolysis cost->route3 Lowest Reagent Cost route1 Route 1: From Aniline yield_purity->route1 yield_purity->route3 Highest Yield scalability->route1 scalability->route3 Excellent route2 Route 2: Toluene Oxidation safety->route2 Avoids Cyanide safety->route3 decision Select Optimal Route route1->decision Good balance route2->decision Lower yield route3->decision Most efficient route4 Route 4: Grignard Reaction route4->decision Moisture sensitive

Caption: Decision workflow for selecting the optimal synthetic route.

Detailed Experimental Protocols

Route 1: Synthesis from 4-Chloro-2-(trifluoromethyl)aniline via Sandmeyer Reaction

This route involves the diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by a Sandmeyer reaction with cuprous cyanide and subsequent hydrolysis of the resulting nitrile.

Step 1: Diazotization and Cyanation

  • Dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable acidic solution (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • In a separate vessel, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (nitrogen gas evolution) should be observed.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

  • The resulting 4-chloro-2-trifluoromethylbenzonitrile is then extracted with an organic solvent.

Step 2: Hydrolysis of the Nitrile

  • The crude 4-chloro-2-trifluoromethylbenzonitrile is heated under reflux with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • The reaction is monitored until the hydrolysis is complete.

  • Upon cooling, the this compound precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Route 2: Synthesis from 4-Chloro-2-(trifluoromethyl)toluene by Oxidation

This method relies on the oxidation of the methyl group of 4-chloro-2-(trifluoromethyl)toluene to a carboxylic acid.

  • Suspend 4-chloro-2-(trifluoromethyl)toluene in an aqueous solution.

  • Heat the mixture to reflux.

  • Slowly add a strong oxidizing agent, such as potassium permanganate, in portions.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • After the reaction is complete, the hot solution is filtered to remove the manganese dioxide byproduct.

  • The filtrate is then acidified with a strong acid (e.g., HCl), leading to the precipitation of this compound.

  • The product is collected by filtration and can be purified by recrystallization.

Route 3: Synthesis from 4-Chloro-2-trifluoromethylbenzonitrile by Hydrolysis

This is a direct, single-step conversion of the nitrile to the carboxylic acid.

  • Heat a mixture of 4-chloro-2-trifluoromethylbenzonitrile and an aqueous acid (e.g., concentrated sulfuric acid) or base (e.g., sodium hydroxide solution) under reflux.

  • Monitor the reaction by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid to precipitate the product. If acidic hydrolysis is used, the product may precipitate upon cooling.

  • The solid this compound is collected by filtration, washed with water, and dried. Recrystallization can be performed for higher purity.

Route 4: Synthesis via Grignard Reaction

This route involves the formation of a Grignard reagent from 1-bromo-4-chloro-2-(trifluoromethyl)benzene, followed by carboxylation with solid carbon dioxide (dry ice).

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a solution of 1-bromo-4-chloro-2-(trifluoromethyl)benzene in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.

  • Once the Grignard reagent formation is complete, the reaction mixture is cooled in a dry ice/acetone bath.

  • Carefully add crushed dry ice to the cooled Grignard reagent solution with vigorous stirring.

  • After the addition is complete, the reaction is allowed to warm to room temperature.

  • The reaction is then quenched by the slow addition of an aqueous acid (e.g., HCl).

  • The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are then extracted with an aqueous base (e.g., NaOH) to separate the carboxylic acid.

  • The aqueous basic layer is then acidified to precipitate the this compound, which is collected by filtration.

Summary of Synthetic Pathways

Synthetic Pathways cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 cluster_route4 Route 4 A1 4-Chloro-2-(trifluoromethyl)aniline A2 Diazonium Salt A1->A2 NaNO2, H+ A3 4-Chloro-2-trifluoromethylbenzonitrile A2->A3 CuCN P This compound A3->P H3O+ B1 4-Chloro-2-(trifluoromethyl)toluene B1->P KMnO4, H2O, heat C1 4-Chloro-2-trifluoromethylbenzonitrile C1->P H3O+ or OH-, heat D1 1-Bromo-4-chloro-2-(trifluoromethyl)benzene D2 Grignard Reagent D1->D2 Mg, ether D2->P 1. CO2 2. H3O+

Caption: Overview of the four synthetic pathways to the target molecule.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-(trifluoromethyl)benzoic acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Principles

Proper disposal of 4-Chloro-2-(trifluoromethyl)benzoic acid is crucial for laboratory safety and environmental protection. This substance is categorized as a skin and eye irritant and may cause respiratory irritation.[1] Furthermore, it is classified as harmful to aquatic life. The primary disposal route is through an approved waste disposal plant.[2] Adherence to local, regional, and national hazardous waste regulations is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its hazards and to use appropriate personal protective equipment.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritant (Category 2)[1]Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[1][3]
Serious Eye Irritant (Category 2A) / Causes Serious Eye Damage (Category 1)[1]Use tightly fitting safety goggles or a face shield.[1][3]
May Cause Respiratory Irritation (STOT SE 3)[1]In case of dust formation, use a full-face respirator or a NIOSH-approved particle respirator.[3][4]
Harmful to Aquatic LifePrevent release to the environment. Do not let the product enter drains.[3][5]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
  • Ensure the container is tightly closed to prevent the release of dust or vapors.

2. Accidental Spill and Leak Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Wear the appropriate PPE as detailed in the table above.
  • Avoid the formation of dust during cleanup.
  • Carefully sweep or shovel the spilled material into a suitable container for disposal.[3][6]
  • Do not allow the spilled material to enter drains or waterways.[5]

3. Final Disposal:

  • All waste containing this compound must be treated as hazardous waste.
  • Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste.[3]
  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).
  • Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste this compound is_spill Accidental Spill? start->is_spill collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No cleanup_spill Follow spill cleanup protocol: - Wear appropriate PPE - Avoid dust formation - Prevent entry into drains - Shovel into a suitable container is_spill->cleanup_spill Yes store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste contact_disposal_service Contact licensed professional waste disposal service store_waste->contact_disposal_service cleanup_spill->store_waste provide_sds Provide Safety Data Sheet (SDS) to the disposal service contact_disposal_service->provide_sds end_disposal Dispose of in accordance with regulations provide_sds->end_disposal

References

Personal protective equipment for handling 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Chloro-2-(trifluoromethyl)benzoic acid (CAS RN: 142994-09-0). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the recommended PPE based on typical laboratory-scale operations.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing.Protects against splashes and dust that can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact which may cause irritation.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes the inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Operational Workflow for Handling this compound cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling cluster_spill 4. Spill & Emergency Procedures prep Preparation handle Handling prep->handle Proceed when ready post Post-Handling handle->post After completion spill Spill & Emergency handle->spill In case of accident spill->post After containment & cleanup p1 Verify fume hood functionality p2 Locate and test safety shower & eyewash station p1->p2 p3 Assemble all necessary equipment and reagents p2->p3 p4 Don all required PPE p3->p4 h1 Work exclusively within a chemical fume hood h2 Avoid dust generation h1->h2 h3 Keep container tightly closed when not in use h2->h3 po1 Clean the work area thoroughly po2 Properly dispose of contaminated PPE and waste po1->po2 po3 Wash hands and exposed skin po2->po3 s1 Evacuate immediate area s2 Wear appropriate PPE for cleanup s1->s2 s3 Contain the spill s2->s3 s4 Collect spilled material s3->s4

Operational Workflow Diagram

1. Preparation:

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Assemble Materials: Gather all necessary equipment and reagents before starting.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling:

  • Work in a Fume Hood: All handling of this compound should be performed inside a certified chemical fume hood.

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.

  • Container Management: Keep the container tightly sealed when not in use to prevent contamination and exposure.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated PPE and waste materials according to the disposal plan.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan for this compound Waste cluster_collection 1. Collection cluster_segregation 2. Segregation cluster_storage 3. Storage cluster_disposal 4. Disposal collection Waste Collection segregation Waste Segregation collection->segregation storage Waste Storage segregation->storage disposal Final Disposal storage->disposal c1 Collect all waste containing the chemical c2 Include contaminated consumables (gloves, wipes, etc.) c1->c2 s1 Segregate from other chemical waste streams s2 Use a designated, clearly labeled, and sealed hazardous waste container s1->s2 st1 Store in a cool, dry, and well-ventilated area st2 Keep away from incompatible materials st1->st2 d1 Arrange for disposal by a licensed hazardous waste disposal company d2 Follow all local, state, and federal regulations d1->d2

Waste Disposal Workflow
  • Waste Collection: All materials contaminated with this compound, including disposable gloves, weighing papers, and any unreacted chemical, must be collected in a designated hazardous waste container.

  • Waste Segregation: This waste stream should be kept separate from other laboratory waste. The container must be clearly labeled with the chemical name and associated hazards.

  • Waste Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: The disposal of this hazardous waste must be conducted through a licensed and reputable chemical waste disposal company, in strict accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(trifluoromethyl)benzoic acid
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Reactant of Route 2
4-Chloro-2-(trifluoromethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.